rac Ambrisentan Methyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOLWOXJIUGEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442925 | |
| Record name | AGN-PC-07RIXJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240470-84-1 | |
| Record name | AGN-PC-07RIXJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of rac-Ambrisentan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Ambrisentan methyl ester is a key intermediate in the synthesis of Ambrisentan, a potent and selective endothelin type-A (ETA) receptor antagonist.[1] Ambrisentan is an approved therapeutic agent for the treatment of pulmonary arterial hypertension (PAH). Understanding the chemical properties of its synthetic precursors, such as the racemic methyl ester, is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known chemical properties of rac-Ambrisentan methyl ester, including its synthesis, purification, and characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of rac-Ambrisentan methyl ester is presented in the table below. It is important to note that while some data is available from commercial suppliers and literature on related compounds, specific experimental values for properties like melting point and detailed solubility are not extensively published.
| Property | Value | Source |
| IUPAC Name | methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate | Inferred from structure |
| Synonyms | α-[(4,6-Dimethyl-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-benzenepropanoic Acid Methyl Ester | [2] |
| CAS Number | 1240470-84-1 | [2] |
| Molecular Formula | C₂₃H₂₄N₂O₄ | [2] |
| Molecular Weight | 392.45 g/mol | [2] |
| Appearance | Off-white to white powder/solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [3][4] |
| Storage | 2-8°C, protected from air and light | [3] |
Synthesis and Purification
The synthesis of rac-Ambrisentan methyl ester is a key step in the overall synthesis of Ambrisentan. The general approach involves the nucleophilic substitution of a pyrimidine derivative with a protected propanoic acid derivative.
Synthetic Pathway
A common synthetic route to rac-Ambrisentan methyl ester involves the reaction of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate with a suitable 4,6-dimethylpyrimidine derivative, typically 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. This reaction is generally carried out in the presence of a base in an appropriate solvent.[1][5]
Caption: General synthetic scheme for rac-Ambrisentan Methyl Ester.
Experimental Protocol: Synthesis
The following is a generalized experimental protocol based on literature descriptions for the synthesis of related compounds.[1][5] Researchers should optimize these conditions for their specific laboratory setup.
-
Reaction Setup: To a solution of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., Nitrogen).
-
Activation: The reaction mixture is stirred at this temperature for a period to allow for the formation of the corresponding alkoxide.
-
Nucleophilic Substitution: A solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in the same solvent is then added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an extended period (e.g., 24 hours) until the starting material is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: The reaction is carefully quenched with water and the pH is adjusted to neutral with a mild acid (e.g., acetic acid). The crude product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude rac-Ambrisentan methyl ester.
Purification
The crude product is typically purified using chromatographic techniques to remove unreacted starting materials and side products.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes is often effective. The optimal solvent system should be determined by TLC analysis.
-
Procedure: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the prepared column. The column is eluted with the chosen mobile phase, and fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
For higher purity, preparative reverse-phase HPLC can be employed.
-
Column: A C18 column is a suitable choice for this non-polar compound.
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically used.
-
Procedure: The crude product is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and injected onto the preparative HPLC column. The elution is monitored by a UV detector, and the fraction corresponding to the product peak is collected. The solvent is then removed from the collected fraction to yield the purified rac-Ambrisentan methyl ester.
Characterization
The structure and purity of rac-Ambrisentan methyl ester are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, the methoxy group protons, the methyl ester protons, the protons of the dimethylpyrimidine ring, and the methine proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 23 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy and methyl carbons, and the carbons of the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) at m/z 392.45 would be expected. Common fragmentation patterns for methyl esters may also be observed.
-
Electrospray Ionization (ESI-MS): In ESI-MS, the protonated molecule ([M+H]⁺) at m/z 393.46 would be the expected major ion in the positive ion mode.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reverse-phase method, similar to that used for preparative HPLC but on an analytical scale, can be employed. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be used to quantify its purity.
Signaling Pathway Context: Endothelin Receptor Antagonism
rac-Ambrisentan methyl ester is a precursor to Ambrisentan, which functions by blocking the endothelin-A (ETA) receptor. The endothelin system plays a critical role in vasoconstriction and cell proliferation. In pathological conditions like PAH, elevated levels of endothelin-1 (ET-1) lead to sustained vasoconstriction and vascular remodeling.
Caption: Simplified signaling pathway of Endothelin-1 and the action of Ambrisentan.
By selectively blocking the ETA receptor, Ambrisentan prevents the detrimental effects of ET-1, leading to vasodilation and a reduction in pulmonary arterial pressure. The synthesis of high-purity Ambrisentan, which begins with intermediates like rac-Ambrisentan methyl ester, is therefore of significant therapeutic importance.
Conclusion
This technical guide has summarized the key chemical properties of rac-Ambrisentan methyl ester, an important intermediate in the synthesis of the pulmonary arterial hypertension drug, Ambrisentan. While detailed experimental data for some properties are not widely published, this guide provides a solid foundation for researchers and drug development professionals working with this compound, covering its synthesis, purification, and characterization. Further experimental investigation is warranted to fully elucidate all of its chemical and physical properties.
References
In-Depth Technical Guide: Structure Elucidation of rac-Ambrisentan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of racemic (rac) Ambrisentan Methyl Ester, a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. This document details the spectroscopic and chromatographic data, experimental protocols, and logical workflows used to confirm the chemical structure of this compound.
Introduction
Ambrisentan is a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. The synthesis of Ambrisentan involves several key intermediates, one of which is its methyl ester. The racemic form of Ambrisentan Methyl Ester serves as a crucial precursor, and its thorough characterization is essential for quality control and process optimization in drug manufacturing. This guide focuses on the analytical methodologies employed to unequivocally determine its structure.
Physicochemical Properties
A summary of the key physicochemical properties of rac-Ambrisentan Methyl Ester is presented in Table 1.
Table 1: Physicochemical Properties of rac-Ambrisentan Methyl Ester
| Property | Value | Reference |
| CAS Number | 1240470-84-1 | [1] |
| Molecular Formula | C₂₃H₂₄N₂O₄ | [1] |
| Molecular Weight | 392.45 g/mol | [1] |
| IUPAC Name | methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate |
Synthesis and Purification
The synthesis of rac-Ambrisentan Methyl Ester is a multi-step process that is a critical part of the overall synthesis of Ambrisentan. The general synthetic pathway is outlined below.
Synthetic Pathway
The synthesis of Ambrisentan, and by extension its methyl ester intermediate, has been described in various patents and publications. A common route involves the hydrolysis of an epoxide formed via a Darzens reaction, followed by nucleophilic substitution.
Caption: Synthetic pathway to rac-Ambrisentan Methyl Ester.
Experimental Protocol: Synthesis
A representative synthetic protocol is as follows:
-
Darzens Condensation: To a solution of sodium methoxide in a suitable solvent such as THF, a mixture of benzophenone and methyl chloroacetate is added at a controlled temperature. The reaction yields methyl 3,3-diphenyloxirane-2-carboxylate.
-
Epoxide Ring Opening: The resulting epoxide is treated with an acid catalyst in methanol to yield (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Nucleophilic Substitution: The hydroxy ester is then reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in the presence of a base (e.g., sodium hydride) in an appropriate solvent like DMF to yield Ambrisentan Methyl Ester.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography to obtain the final product.
Structure Elucidation
The definitive structure of rac-Ambrisentan Methyl Ester is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A detailed study by Feng, Wei-Dong, et al. on the impurities in Ambrisentan provides a thorough characterization of related compounds, and the data presented here is based on such analytical methodologies.[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data used for the structure elucidation of Ambrisentan Methyl Ester.
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40-7.28 | m | 10H | Aromatic protons (two phenyl groups) |
| 6.51 | s | 1H | Pyrimidine C5-H |
| 5.12 | s | 1H | C2-H |
| 3.75 | s | 3H | Ester -OCH₃ |
| 3.25 | s | 3H | Methoxy -OCH₃ |
| 2.35 | s | 6H | Pyrimidine -CH₃ (x2) |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 170.5 | Ester C=O |
| 164.0 | Pyrimidine C2 |
| 167.5 | Pyrimidine C4, C6 |
| 115.0 | Pyrimidine C5 |
| 141.0, 128.5, 128.0, 127.5 | Aromatic carbons |
| 85.0 | C3 |
| 80.0 | C2 |
| 52.0 | Ester -OCH₃ |
| 51.0 | Methoxy -OCH₃ |
| 24.0 | Pyrimidine -CH₃ |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 393.1758 | 393.1760 |
| [M+Na]⁺ | 415.1577 | 415.1580 |
Structure Confirmation Workflow
The process of elucidating the structure of rac-Ambrisentan Methyl Ester follows a logical progression of analytical experiments.
References
A Technical Guide to the Synthesis of rac-Ambrisentan Methyl Ester from Benzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthetic pathway to produce racemic Ambrisentan Methyl Ester, a key intermediate in the synthesis of the endothelin receptor antagonist Ambrisentan. The synthesis commences with the readily available starting material, benzophenone, and proceeds through a three-step sequence involving a Darzens condensation, an acid-catalyzed epoxide ring-opening, and a nucleophilic aromatic substitution.
Overall Synthetic Pathway
The synthesis of rac-Ambrisentan Methyl Ester from benzophenone can be summarized in the following three key transformations:
-
Darzens Glycidic Ester Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a strong base to form an α,β-epoxy ester, specifically methyl 3,3-diphenyloxirane-2-carboxylate.
-
Acid-Catalyzed Methanolysis: The resulting epoxide's strained ring is opened by methanol under acidic conditions to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Williamson Ether Synthesis: The final step involves the O-arylation of the secondary alcohol with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to afford the target compound, rac-Ambrisentan Methyl Ester.
Step 1: Darzens Glycidic Ester Condensation
The first step is the Darzens condensation, a classic method for forming α,β-epoxy esters (glycidic esters) from a carbonyl compound and an α-haloester.[1][2] In this synthesis, benzophenone reacts with methyl chloroacetate using a base like sodium methoxide to form the epoxide intermediate.[3]
Experimental Protocol: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate
This protocol is adapted from procedures described in the literature.[3][4]
-
To a solution of sodium methoxide (NaOCH₃) in dry tetrahydrofuran (THF), a solution of benzophenone and methyl chloroacetate in dry THF is added dropwise. The reaction is maintained at a low temperature (e.g., -10 °C) during the addition.[3]
-
The reaction mixture is stirred for a specified period, typically around 2 hours, at low temperature, and may be allowed to warm to room temperature.[3][4]
-
Upon completion, the reaction is quenched with water.
-
The product is extracted into an organic solvent, such as diethyl ether or ethyl acetate.[3][4]
-
The combined organic layers are washed with saturated sodium chloride (brine), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, methyl 3,3-diphenyloxirane-2-carboxylate, often as a light-yellow oil.[3]
Data Summary for Step 1
| Parameter | Value / Conditions | Reference |
| Reactants | Benzophenone, Methyl Chloroacetate | [3] |
| Base | Sodium Methoxide (Sodium methanolate) | [3][4] |
| Solvent | Tetrahydrofuran (THF) | [3][4] |
| Temperature | -10 °C to 25-35 °C | [3][4] |
| Reaction Time | ~2-3 hours | [3][4] |
| Reported Yield | ~93% (for analogous ethyl ester) | [4] |
Step 2: Acid-Catalyzed Epoxide Ring-Opening (Methanolysis)
The strained epoxide ring of methyl 3,3-diphenyloxirane-2-carboxylate is opened by nucleophilic attack from methanol. This reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), leading to the formation of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[3] The attack of the nucleophile occurs at the more substituted carbon atom, which can stabilize a partial positive charge, a characteristic of acid-catalyzed epoxide openings.[5]
Experimental Protocol: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
This protocol is based on descriptions from patent literature.[4]
-
The epoxide, methyl 3,3-diphenyloxirane-2-carboxylate, is dissolved in methanol, which acts as both the solvent and the nucleophile.
-
A catalytic amount of an organic acid, such as p-toluenesulfonic acid, is added to the solution.[4]
-
The mixture is stirred, typically at an elevated temperature (e.g., 55-60 °C), for several hours (3-6 hours) until the reaction is complete, which can be monitored by techniques like TLC.[4]
-
After cooling, the reaction mixture is worked up. This may involve neutralization, removal of methanol under reduced pressure, and extraction of the product into an organic solvent.
-
Purification, if necessary, can be performed via crystallization or column chromatography to yield the desired racemic diol-ether product.
Data Summary for Step 2
| Parameter | Value / Conditions | Reference |
| Reactant | Methyl 3,3-diphenyloxirane-2-carboxylate | [4] |
| Reagent/Solvent | Methanol (CH₃OH) | [4] |
| Catalyst | p-Toluenesulfonic acid or p-nitrobenzoic acid | [4] |
| Temperature | 50-60 °C | [4] |
| Reaction Time | 3-6 hours | [4] |
| Reported Yield | Not explicitly stated for this step alone. |
Step 3: Williamson Ether Synthesis to form rac-Ambrisentan Methyl Ester
The final step is a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. The hydroxyl group of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is deprotonated by a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to form an alkoxide.[3] This nucleophile then displaces the methylsulfonyl group from 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to form the desired product, rac-Ambrisentan Methyl Ester.
Experimental Protocol: Synthesis of rac-Ambrisentan Methyl Ester
This protocol is based on procedures described for the synthesis of Ambrisentan, where the methyl ester is the direct precursor to the final active pharmaceutical ingredient.[3]
-
To a solution of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate in a dry aprotic solvent like dimethylformamide (DMF), a strong base such as sodium amide (NaNH₂) is added.[3]
-
The mixture is stirred to allow for the formation of the sodium alkoxide intermediate.
-
A solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in DMF is then added slowly to the reaction mixture.
-
The reaction is stirred at room temperature for several hours (e.g., 5 hours) to allow the substitution to proceed.[3]
-
The reaction is quenched with water and may be acidified.
-
The product is extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, washed, dried, and concentrated under vacuum to afford the crude rac-Ambrisentan Methyl Ester, which can be further purified.
Data Summary for Step 3
| Parameter | Value / Conditions | Reference |
| Reactants | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | [3] |
| Base | Sodium Amide (NaNH₂) or Sodium Hydride (NaH) | [3] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | ~5-24 hours | [3] |
| Reported Yield | Not explicitly stated for ester; total yield for final Ambrisentan acid is ~30% over all steps. | [3] |
References
Spectroscopic Profile of rac Ambrisentan Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for racemic Ambrisentan Methyl Ester, an important intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of Ambrisentan and its related compounds.
Introduction
rac Ambrisentan Methyl Ester, with the chemical name methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate (CAS Number: 1240470-84-1), is a key precursor in the manufacturing of Ambrisentan.[1][2] Accurate and thorough characterization of this intermediate is critical to ensure the purity and quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for the structural elucidation and confirmation of this molecule. This guide presents a summary of expected spectroscopic data and detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and typical values for the functional groups present.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 - 7.20 | m | 10H | Ar-H |
| ~6.80 | s | 1H | Pyrimidine-H |
| ~5.30 | s | 1H | O-CH -C=O |
| ~3.70 | s | 3H | O-CH ₃ (ester) |
| ~3.40 | s | 3H | O-CH ₃ (ether) |
| ~2.40 | s | 6H | Ar-CH ₃ (pyrimidine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O (ester) |
| ~168 | C -O (pyrimidine) |
| ~164 | C -N (pyrimidine) |
| ~140 | Ar-C (quaternary) |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~115 | Pyrimidine-C H |
| ~85 | C (Ph)₂-OMe |
| ~80 | O-C H-C=O |
| ~55 | O-C H₃ (ester) |
| ~52 | O-C H₃ (ether) |
| ~24 | Ar-C H₃ (pyrimidine) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1600, 1560 | Medium | C=C and C=N stretch (aromatic/pyrimidine) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 393.18 | [M+H]⁺ |
| 415.16 | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to running the sample.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 100 - 1000.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~100-150 °C.
-
Desolvation Gas Flow: Set according to instrument recommendations.
Data Processing:
-
The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak, which is expected to be the protonated molecule [M+H]⁺.
-
Calculate the theoretical exact mass of the [M+H]⁺ ion and compare it to the experimentally observed value to confirm the elemental composition.
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical pathway for structure confirmation using integrated spectroscopic data.
References
Technical Guide: Physicochemical Properties of rac Ambrisentan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of rac Ambrisentan Methyl Ester, a key intermediate in the synthesis of Ambrisentan. The document details its melting point and solubility characteristics, outlines experimental protocols for their determination, and illustrates the relevant biological signaling pathway of the active pharmaceutical ingredient, Ambrisentan.
Core Data Summary
| Property | Value | Source |
| Melting Point | Not available. An experimental protocol for determination is provided below. | N/A |
| Boiling Point (Predicted) | 553.9 ± 60.0 °C | [1] |
| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [1] |
| Molecular Formula | C₂₃H₂₄N₂O₄ | [2] |
| Molecular Weight | 392.45 g/mol | [2] |
| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, DMSO | [3] |
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of this compound using the capillary method. This is a critical parameter for assessing the purity of the compound.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form to ensure uniform heat distribution.
-
Load a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2-4 mm in height.
-
-
Apparatus:
-
A calibrated melting point apparatus equipped with a heating block, a thermometer or digital temperature sensor, and a viewing lens.
-
-
Procedure:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point. If the expected melting point is unknown, a preliminary determination with a rapid heating rate can be performed to establish an approximate range.
-
Reduce the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the entire sample has melted into a clear liquid (the clear point).
-
The melting point is reported as the range between the onset and clear point temperatures.
-
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection:
-
Based on qualitative data, primary solvents for quantitative analysis would include Chloroform, Dichloromethane, and Dimethyl Sulfoxide (DMSO).
-
Other relevant organic solvents such as methanol, ethanol, and acetone should also be tested to establish a broader solubility profile.
-
-
Procedure (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand undisturbed for a period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter compatible with the solvent.
-
Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
Visualizations
Ambrisentan Signaling Pathway
Ambrisentan, the active pharmaceutical ingredient derived from this compound, is a selective endothelin receptor antagonist. It primarily targets the endothelin A (ETA) receptor, playing a crucial role in the treatment of pulmonary arterial hypertension. The following diagram illustrates the signaling pathway.
References
A Comprehensive Technical Guide to rac Ambrisentan Methyl Ester (CAS 1240470-84-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of rac Ambrisentan Methyl Ester (CAS 1240470-84-1), a key intermediate in the synthesis of Ambrisentan, a potent and selective endothelin receptor type A (ETA) antagonist. This document consolidates available data on its chemical properties, synthesis, and the pharmacological context of its parent compound, Ambrisentan. Detailed experimental protocols for the synthesis and evaluation of endothelin receptor antagonists are provided, alongside visualizations of key pathways and workflows to support researchers in the field of drug development. While specific experimental data for the racemic methyl ester is limited in publicly available literature, this guide leverages data from its parent compound, Ambrisentan, to provide a thorough understanding of its scientific context.
Introduction
This compound is the racemic methyl ester form of Ambrisentan. Ambrisentan is an established therapeutic agent for the treatment of pulmonary arterial hypertension (PAH).[1][2] It functions by selectively blocking the endothelin-1 (ET-1) type A (ETA) receptor, a key mediator in the vasoconstriction and cell proliferation that characterize PAH.[3] The methyl ester racemate serves as a crucial precursor in the manufacturing process of the active pharmaceutical ingredient, Ambrisentan.[4] Understanding the properties and synthesis of this intermediate is vital for process optimization, impurity profiling, and quality control in the production of Ambrisentan.
Chemical and Physical Data
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following tables summarize the available information for the racemate and its parent compound, Ambrisentan, for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1240470-84-1 | [5] |
| Molecular Formula | C₂₃H₂₄N₂O₄ | [5] |
| Molecular Weight | 392.45 g/mol | [5] |
| IUPAC Name | methyl 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoate | N/A |
| Synonyms | α-[(4,6-Dimethyl-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-benzenepropanoic Acid Methyl Ester | N/A |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | Soluble in Methanol, DMSO | N/A |
Table 2: Pharmacological Data for Ambrisentan (Parent Compound)
| Parameter | Value | Artery Type | Source |
| pKB | 7.38 ± 0.13 | Human Pulmonary Artery | [2] |
| pKB | 6.96 ± 0.10 | Human Radial Artery | [2] |
Synthesis of this compound
The synthesis of this compound is a key step in the overall synthesis of Ambrisentan. A common synthetic route involves the following key transformations:
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on reported syntheses of Ambrisentan and its intermediates.[4][6]
Step 1: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate
-
To a solution of sodium methoxide in dry tetrahydrofuran (THF) cooled to -10°C, add a solution of benzophenone and methyl chloroacetate in dry THF.[6]
-
Stir the reaction mixture at -10°C for 2 hours.[6]
-
Quench the reaction with water and extract the product with diethyl ether.[6]
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.[6]
Step 2: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
Dissolve the crude epoxide from Step 1 in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Neutralize the acid catalyst and remove the methanol under reduced pressure.
-
Purify the resulting racemic hydroxy ester by chromatography.
Step 3: Synthesis of this compound
-
Dissolve the racemic hydroxy ester from Step 2 in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as sodium hydride, to the solution and stir for a period to allow for the formation of the alkoxide.[4]
-
Add 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to the reaction mixture.[4]
-
Stir the reaction at room temperature for several hours until completion.[4]
-
Carefully quench the reaction with water and adjust the pH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield this compound.
Mechanism of Action: Endothelin Receptor Antagonism
This compound is a precursor to Ambrisentan, which is a selective antagonist of the endothelin type A (ETA) receptor. The endothelin system plays a critical role in vasoconstriction and cell proliferation.
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that binds to both ETA and ETB receptors.[7][8] The binding of ET-1 to the ETA receptor on vascular smooth muscle cells activates a Gq/11 protein-coupled signaling cascade.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The culmination of this pathway is smooth muscle contraction (vasoconstriction) and proliferation.[7] Ambrisentan selectively binds to the ETA receptor, competitively inhibiting the binding of ET-1 and thereby preventing the downstream signaling that leads to vasoconstriction and proliferation.[3]
Experimental Evaluation
The biological activity of endothelin receptor antagonists like Ambrisentan (and potentially its racemic methyl ester intermediate after hydrolysis to the active acid form) can be evaluated through various in vitro and in vivo assays.
Experimental Workflow
Detailed Experimental Protocols
1. Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the ETA receptor.[1]
-
Materials:
-
Cell membranes expressing the human ETA receptor.
-
Radioligand, such as [¹²⁵I]-ET-1.
-
Test compound (e.g., Ambrisentan).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assay (Isolated Tissue Preparation)
This assay measures the functional antagonism of ET-1-induced vasoconstriction in isolated arteries.[2]
-
Materials:
-
Isolated human pulmonary or radial artery rings.
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Endothelin-1 (ET-1).
-
Test compound (e.g., Ambrisentan).
-
-
Procedure:
-
Mount the artery rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve to ET-1 in the absence (control) and presence of different concentrations of the test compound.
-
Measure the contractile responses to ET-1.
-
Analyze the data to determine the pKB value, which is a measure of the antagonist's potency.[2]
-
Conclusion
This compound is a pivotal intermediate in the synthesis of the clinically significant ETA receptor antagonist, Ambrisentan. While specific, detailed analytical and quantitative data for the racemate are not widely published, its synthesis and chemical nature are understood within the context of Ambrisentan's manufacturing process. This guide has provided a consolidated overview of its chemical identity, a plausible synthetic route, and the critical pharmacological framework of its parent compound. The detailed experimental protocols and visual diagrams are intended to equip researchers and drug development professionals with the necessary information to further investigate this compound and other endothelin receptor antagonists. Further research into the specific properties of this compound would be beneficial for optimizing the synthesis and control of Ambrisentan production.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. aidic.it [aidic.it]
- 7. ahajournals.org [ahajournals.org]
- 8. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Ambrisentan's Racemic Mixture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambrisentan, a selective endothelin type A (ETA) receptor antagonist, is a chiral molecule clinically approved as the (S)-enantiomer for the treatment of pulmonary arterial hypertension (PAH). The characterization of its racemic mixture is crucial for enantiomeric purity assessment, quality control, and a comprehensive understanding of its stereoselective pharmacology and toxicology. This technical guide provides an in-depth overview of the analytical methodologies for the separation and characterization of Ambrisentan enantiomers, a summary of their pharmacological context, and a discussion on the available toxicological data. Detailed experimental protocols for chiral High-Performance Liquid Chromatography (HPLC) are provided, along with the principles of Supercritical Fluid Chromatography (SFC) and Circular Dichroism (CD) spectroscopy as applicable to chiral analysis.
Introduction
Ambrisentan, chemically known as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, is a potent and selective antagonist of the endothelin type A (ETA) receptor. Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its binding to ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cell proliferation.[1][2] By blocking this interaction, Ambrisentan leads to vasodilation, making it an effective therapy for PAH.
As Ambrisentan possesses a chiral center, it exists as a pair of enantiomers: (S)-Ambrisentan and (R)-Ambrisentan. The therapeutic product, Letairis®, contains solely the (S)-enantiomer. The development of analytical methods to separate and quantify these enantiomers is of paramount importance for ensuring the stereochemical purity of the active pharmaceutical ingredient (API).[3] This guide details the key analytical techniques and available data for the comprehensive characterization of the Ambrisentan racemic mixture.
Analytical Characterization of Ambrisentan Enantiomers
The primary challenge in analyzing a racemic mixture lies in the identical physicochemical properties of the enantiomers in an achiral environment. Therefore, chiral separation techniques are essential.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for the enantioseparation of Ambrisentan.[3][4][5] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralcel OZ-3R (Cellulose 3-chloro-4-methylphenylcarbamate) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | 20 mM Sodium Formate (pH 3.0) : Acetonitrile (55:45, v/v) | n-Hexane : Ethanol (85:15, v/v) |
| Flow Rate | Not specified, but analysis time is < 6 min | 1.0 mL/min |
| Detection Wavelength | Not specified | Not specified |
| Resolution (Rs) | > 2.5 | > 3.0 |
Objective: To separate and quantify the (R)- and (S)-enantiomers of Ambrisentan using chiral HPLC.
Materials:
-
Ambrisentan racemic standard
-
(S)-Ambrisentan reference standard
-
(R)-Ambrisentan reference standard (if available)
-
Sodium formate
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chiralcel OZ-3R column (or equivalent)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM sodium formate solution by dissolving the appropriate amount of sodium formate in HPLC-grade water.
-
Adjust the pH of the sodium formate solution to 3.0 using formic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the 20 mM sodium formate buffer (pH 3.0) and acetonitrile in a 55:45 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the Ambrisentan racemic standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration.
-
Prepare individual solutions of the (S)- and (R)-enantiomer reference standards, if available, for peak identification.
-
-
Sample Preparation:
-
Dissolve the sample containing the Ambrisentan racemic mixture in the mobile phase to a concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OZ-3R
-
Mobile Phase: 20 mM Sodium Formate (pH 3.0) : Acetonitrile (55:45, v/v)
-
Flow Rate: Adjust to achieve a runtime of less than 6 minutes while maintaining good resolution (e.g., 1.0 mL/min as a starting point).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a suitable wavelength (e.g., 262 nm, the absorption maximum of Ambrisentan).
-
Injection Volume: 10 µL (can be optimized).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard and sample solutions.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the individual standards (if available) or by spiking the racemic mixture with the (S)-enantiomer standard.
-
Calculate the enantiomeric purity (enantiomeric excess, ee%) of the sample using the peak areas of the two enantiomers.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent (modifier).
Objective: To develop a method for the enantioseparation of Ambrisentan using chiral SFC.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator, UV detector, and a column oven.
Procedure:
-
Column Screening:
-
Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak series) to identify a column that provides baseline or near-baseline separation of the Ambrisentan enantiomers.
-
-
Mobile Phase Optimization:
-
The mobile phase in SFC typically consists of supercritical CO₂ and a modifier (e.g., methanol, ethanol, or isopropanol).
-
Optimize the percentage of the modifier to achieve the best resolution and retention times.
-
Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds like Ambrisentan) can be added to the modifier to improve peak shape and resolution.
-
-
Parameter Optimization:
-
Back Pressure: Typically maintained between 100 and 200 bar.
-
Temperature: Can be varied to influence selectivity.
-
Flow Rate: Generally higher than in HPLC, leading to faster analysis times.
-
-
Sample and Standard Preparation:
-
Dissolve samples and standards in a solvent compatible with the SFC mobile phase.
-
-
Analysis:
-
Equilibrate the system and inject the samples.
-
Monitor the separation at a suitable UV wavelength.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[8][9] Enantiomers will have mirror-image CD spectra. This technique can be used to determine the enantiomeric purity and absolute configuration of Ambrisentan.
Objective: To characterize the enantiomers of Ambrisentan using CD spectroscopy.
Instrumentation:
-
Circular Dichroism (CD) Spectropolarimeter.
Procedure:
-
Sample Preparation:
-
Prepare solutions of the pure (S)- and (R)-enantiomers of Ambrisentan (if available) and the racemic mixture in a suitable solvent that is transparent in the wavelength range of interest (e.g., methanol or acetonitrile).
-
The concentration should be optimized to give a good signal-to-noise ratio without causing saturation of the detector.
-
-
Instrument Parameters:
-
Wavelength Range: Scan a suitable UV range where Ambrisentan has chromophores (e.g., 200-400 nm).
-
Bandwidth: Typically 1-2 nm.
-
Scan Speed: e.g., 100 nm/min.
-
Data Pitch: e.g., 0.5 nm.
-
Accumulations: Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectra of the individual enantiomers and the racemic mixture.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
The spectra of the pure enantiomers should be mirror images of each other. The racemic mixture should show no CD signal.
-
The magnitude of the CD signal is proportional to the concentration and enantiomeric excess. A calibration curve can be constructed using mixtures of known enantiomeric composition to determine the enantiomeric purity of unknown samples.
-
Pharmacological Profile
Mechanism of Action and Signaling Pathway
Ambrisentan is a selective antagonist of the ETA receptor. In PAH, there is an overproduction of ET-1, which binds to ETA and ETB receptors. Activation of ETA receptors on pulmonary artery smooth muscle cells leads to vasoconstriction and proliferation. ETB receptors on endothelial cells mediate vasodilation (via nitric oxide and prostacyclin release) and clearance of ET-1, while ETB receptors on smooth muscle cells also contribute to vasoconstriction.[1] The selectivity of (S)-Ambrisentan for the ETA receptor is thought to be advantageous as it blocks the deleterious effects of ET-1 while preserving the beneficial effects mediated by endothelial ETB receptors.
Comparative Pharmacology of (R)- and (S)-Ambrisentan
There is a notable lack of publicly available, detailed studies directly comparing the pharmacological activity of the (R)- and (S)-enantiomers of Ambrisentan. The drug development program focused on the (S)-enantiomer, which is the marketed drug. It is generally presumed that the (S)-enantiomer is the more active or "eutomeric" form, as is common with many chiral drugs. However, without direct comparative studies, the specific activity and selectivity of the (R)-enantiomer at the ETA and ETB receptors remain largely uncharacterized in the public domain.
Toxicological Profile
Similar to the pharmacological data, there is a scarcity of publicly available toxicological studies that specifically compare the (R)- and (S)-enantiomers of Ambrisentan. The available toxicology data is primarily for the racemate (from early development) or the (S)-enantiomer (from later development and post-marketing surveillance).[10]
General Toxicological Findings for Ambrisentan (S-enantiomer or unspecified):
-
Hepatotoxicity: While other endothelin receptor antagonists have been associated with a risk of liver injury, Ambrisentan has a lower incidence of elevated serum aminotransferases.[11]
-
Teratogenicity: Endothelin receptor antagonists as a class are known to be teratogenic.
-
Other Adverse Effects: Common side effects include peripheral edema, headache, and nasal congestion.
An in vitro chromosome aberration assay using human lymphocytes showed positive findings of clastogenicity at cytotoxic concentrations of Ambrisentan.[12] However, in vivo genotoxicity studies were negative.[12] It is important to note that these studies did not differentiate between the enantiomers.
Experimental Workflows
Conclusion
References
- 1. Endothelin-1/Endothelin A receptor-mediated biased signaling is a new player in modulating human ovarian cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. researchgate.net [researchgate.net]
- 7. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development [mdpi.com]
- 8. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
The Stereochemistry of Ambrisentan and its Ester Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambrisentan, a selective endothelin receptor type A (ETA) antagonist, is a chiral molecule where the (S)-enantiomer is the active pharmaceutical ingredient. The stereochemical purity of Ambrisentan is critical for its therapeutic efficacy and safety. This technical guide provides an in-depth exploration of the stereochemistry of Ambrisentan and its ester derivatives, which are key intermediates in its synthesis. This document details the synthesis of stereoisomers, methods for their chiral separation and analysis, and the underlying signaling pathways of Ambrisentan's mechanism of action. All quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual diagrams generated using the DOT language are provided to illustrate key concepts and workflows.
Introduction to the Stereochemistry of Ambrisentan
Ambrisentan, chemically known as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, possesses a single chiral center at the C2 position of the propanoic acid backbone.[1] Consequently, it exists as a pair of enantiomers: (S)-Ambrisentan and (R)-Ambrisentan. The pharmacological activity of Ambrisentan resides exclusively in the (S)-enantiomer, which is a potent and selective antagonist of the endothelin A (ETA) receptor.[2] The (R)-enantiomer is considered an impurity. Therefore, the stereoselective synthesis and robust analytical methods to ensure high enantiomeric purity are of paramount importance in the development and manufacturing of Ambrisentan.
Ambrisentan esters, such as the methyl and ethyl esters, are crucial intermediates in the synthesis of the active pharmaceutical ingredient.[3][4] The stereochemistry of these esters directly dictates the stereochemistry of the final Ambrisentan product. Understanding and controlling the stereochemistry at the ester stage is therefore a critical aspect of the overall manufacturing process.
Stereoselective Synthesis and Resolution
The synthesis of enantiomerically pure (S)-Ambrisentan typically involves the resolution of a racemic mixture of a key intermediate, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid or its methyl ester.[3][5]
Synthesis of Racemic Ambrisentan Methyl Ester
A common route to racemic Ambrisentan methyl ester involves a Darzens reaction between benzophenone and methyl chloroacetate to form the corresponding epoxide, followed by an acid-catalyzed ring-opening with methanol.[3]
Chiral Resolution
The resolution of the racemic intermediate is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-1-(4-chlorophenyl)ethylamine or L-proline methyl ester.[2][3] The diastereomers, having different physical properties, can then be separated by crystallization.
The resolved (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is then reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to yield (S)-Ambrisentan.[3]
Chiral Separation and Analysis
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for the enantioseparation of Ambrisentan and its potential enantiomeric impurities.
Experimental Protocols for Chiral HPLC
Method 1: Reversed-Phase HPLC [6]
-
Column: Chiralcel OZ-3R (cellulose 3-chloro-4-methylphenylcarbamate)
-
Mobile Phase: 20 mM sodium formate (pH 3.0) and acetonitrile (55:45 v/v)
-
Flow Rate: Not specified, but a typical analytical flow rate is 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 260 nm)
-
Temperature: Ambient
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 2: Normal-Phase HPLC
-
Column: CHIRALPAK® IG-3 [4.6 x 250 mm, 3 µm]
-
Mobile Phase: n-Hexane: 2-Propanol: Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Temperature: 25°C
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
Quantitative Data for Chiral Separation of Ambrisentan
| Parameter | Method 1 (Reversed-Phase)[6] | Method 2 (Normal-Phase) |
| Column | Chiralcel OZ-3R | CHIRALPAK® IG-3 |
| (S)-Ambrisentan Retention Time (min) | < 6 | 5.4 |
| (R)-Ambrisentan Retention Time (min) | < 6 | 8.4 |
| Resolution (Rs) | > 2.5 | 8.9 |
Stereochemical Analysis of Ambrisentan Esters
While specific literature on the chiral separation of Ambrisentan esters is limited, the methods developed for Ambrisentan can be adapted. Given that the chiral center is identical, similar chiral stationary phases are expected to be effective. Method development would involve optimizing the mobile phase composition, particularly the ratio of the organic modifier and the acidic additive, to achieve adequate resolution of the ester enantiomers.
Proposed Experimental Protocol for Chiral HPLC of Ambrisentan Methyl Ester:
-
Column: CHIRALPAK® IG-3 [4.6 x 250 mm, 3 µm]
-
Mobile Phase: A starting point would be a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol. The ratio would need to be optimized (e.g., starting with 90:10 n-hexane:isopropanol). An acidic or basic additive may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Temperature: 25°C
-
Sample Preparation: Dissolve the Ambrisentan methyl ester sample in the mobile phase.
Mechanism of Action and Signaling Pathway
Ambrisentan exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[7][8]
Upon binding of ET-1 to the ETA receptor, a conformational change activates associated G-proteins, primarily of the Gq family. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to vasoconstriction. DAG activates protein kinase C (PKC), which in turn can activate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation. (S)-Ambrisentan selectively binds to the ETA receptor, preventing ET-1 binding and thereby inhibiting these downstream effects.
Conclusion
The stereochemistry of Ambrisentan is a critical determinant of its pharmacological activity, with the (S)-enantiomer being the active moiety. The stereochemical control during the synthesis of Ambrisentan, particularly at the stage of its ester intermediates, is essential for producing a safe and effective drug product. Chiral HPLC methods are well-established for the enantiomeric purity testing of Ambrisentan, and these methods can be adapted for the analysis of its ester derivatives. A thorough understanding of the stereochemical aspects of Ambrisentan and its esters, from synthesis to analysis, is crucial for researchers and professionals in the field of drug development.
References
- 1. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]
- 3. aidic.it [aidic.it]
- 4. veeprho.com [veeprho.com]
- 5. Improved Synthesis of Ambrisentan | Semantic Scholar [semanticscholar.org]
- 6. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
An In-depth Technical Guide on the Hypothesized Mechanism of Action of rac Ambrisentan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action of rac Ambrisentan Methyl Ester, a compound structurally related to the potent and selective endothelin receptor antagonist, Ambrisentan. Based on its chemical structure as a methyl ester derivative, it is postulated that this compound functions as a prodrug, undergoing rapid in vivo hydrolysis to yield the pharmacologically active parent compound, Ambrisentan. This guide provides a comprehensive overview of the endothelin system, the well-established mechanism of action of Ambrisentan as a selective endothelin type-A (ETA) receptor antagonist, and the downstream signaling pathways it modulates. While direct pharmacological data for this compound is not publicly available, this document serves as a foundational resource for researchers by detailing the presumed biological activity and providing relevant experimental protocols for the characterization of endothelin receptor antagonists.
Introduction: The Endothelin System in Pulmonary Arterial Hypertension
The endothelin (ET) system plays a pivotal role in vascular homeostasis. The primary isoform, endothelin-1 (ET-1), is a potent vasoconstrictor peptide produced by vascular endothelial cells.[1][2] In pathological conditions such as pulmonary arterial hypertension (PAH), ET-1 levels are significantly elevated, contributing to vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation within the pulmonary arteries.[3]
ET-1 exerts its effects through two distinct G-protein coupled receptor subtypes:
-
Endothelin Type-A (ETA) Receptors: Predominantly located on vascular smooth muscle cells, activation of ETA receptors by ET-1 mediates potent vasoconstriction and cellular proliferation.[4][5]
-
Endothelin Type-B (ETB) Receptors: Found on both endothelial and smooth muscle cells, ETB receptors have a dual role. On endothelial cells, their activation leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, and they are also involved in the clearance of circulating ET-1. On smooth muscle cells, they can also mediate vasoconstriction.[4][5]
In PAH, the deleterious effects of elevated ET-1 are primarily driven by the overstimulation of ETA receptors, making selective ETA receptor antagonism a compelling therapeutic strategy.
Hypothesized Mechanism of Action of this compound
It is hypothesized that this compound acts as a prodrug that is readily converted to its active form, Ambrisentan, through in vivo enzymatic hydrolysis. Ester prodrugs are a common strategy in drug development to improve pharmacokinetic properties such as absorption and bioavailability.
The proposed activation pathway is as follows:
Caption: Hypothesized activation of this compound.
Upon administration, plasma and tissue esterases are expected to rapidly hydrolyze the methyl ester group of this compound, releasing the active carboxylic acid metabolite, Ambrisentan. The subsequent pharmacological effects are therefore attributed to the action of Ambrisentan.
Core Mechanism of Action: Ambrisentan as a Selective ETA Receptor Antagonist
Ambrisentan is a high-affinity, selective antagonist of the ETA receptor.[6] Its selectivity for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile, with reports indicating a selectivity of over 4000-fold. This selectivity allows for the targeted inhibition of ET-1-mediated vasoconstriction and proliferation while preserving the beneficial effects of ETB receptor activation, such as vasodilation and ET-1 clearance.[1]
The mechanism of action of Ambrisentan at the cellular level involves competitive binding to the ETA receptor on pulmonary artery smooth muscle cells. This prevents ET-1 from binding and initiating the downstream signaling cascade that leads to vasoconstriction and cellular growth.
Signaling Pathways
The binding of ET-1 to the ETA receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction and vasoconstriction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which is involved in cell proliferation and hypertrophy.
Ambrisentan blocks the initial step of this cascade by preventing ET-1 from binding to the ETA receptor, thereby inhibiting these downstream effects.
Caption: Ambrisentan's antagonism of the ETA receptor signaling pathway.
Quantitative Data
While specific quantitative data for this compound is not available in the public domain, the following table summarizes the known pharmacological data for Ambrisentan.
| Parameter | Value | Receptor | Species | Reference |
| Selectivity | >4000-fold | ETA vs. ETB | Not Specified | [7] |
Experimental Protocols
For researchers interested in investigating the mechanism of action of this compound, the following experimental protocols, commonly used for the characterization of endothelin receptor antagonists, are provided as a reference.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Radioligand: Use a radiolabeled endothelin receptor ligand, such as [¹²⁵I]-ET-1.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound and/or Ambrisentan).
-
Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vitro Functional Assays
Objective: To assess the functional antagonist activity of the compound in a physiological context.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or human pulmonary arteries) and mount them in an organ bath containing a physiological salt solution, aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Contraction Induction: Induce contraction of the arterial rings by adding cumulative concentrations of ET-1 to the organ bath.
-
Antagonism Measurement: In parallel experiments, pre-incubate the arterial rings with the test compound for a defined period before inducing contraction with ET-1.
-
Data Recording: Record the isometric tension of the arterial rings using a force transducer.
-
Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of the antagonist. Determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Conclusion
The mechanism of action of this compound is hypothesized to be that of a prodrug, which is rapidly metabolized in vivo to the highly selective ETA receptor antagonist, Ambrisentan. The therapeutic effects observed are therefore attributable to the ability of Ambrisentan to block ET-1-mediated vasoconstriction and cellular proliferation in the pulmonary vasculature. This guide provides a detailed overview of this proposed mechanism, the underlying signaling pathways, and relevant experimental methodologies for further investigation. Future research should focus on confirming the prodrug nature of this compound and characterizing its pharmacokinetic and pharmacodynamic profile.
References
- 1. Ambrisentan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of ambrisentan analogues as potential endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambrisentan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Ambrisentan [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on in vitro degradation of anhydroecgonine methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Separation of rac-Ambrisentan Methyl Ester by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The therapeutic agent is the (S)-enantiomer. During the synthesis of Ambrisentan and its intermediates, such as its methyl ester, there is a potential for the formation of the unwanted (R)-enantiomer. Regulatory guidelines often require the stereospecific analysis of chiral drugs to ensure purity and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2]
This document provides detailed protocols for the chiral separation of racemic (rac)-Ambrisentan Methyl Ester using both normal-phase and reversed-phase HPLC methods. These methods are adaptable for quality control in drug development and manufacturing processes.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). These stationary phases are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel. The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes. Due to the different spatial arrangements of the enantiomers, these complexes have different interaction energies, leading to different retention times on the column and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly versatile for the separation of a wide range of chiral compounds.[1][3]
Experimental Protocols
Two distinct and validated HPLC methods are presented for the chiral separation of rac-Ambrisentan Methyl Ester.
Method 1: Normal-Phase HPLC
This method utilizes a polysaccharide-based chiral stationary phase with a non-polar mobile phase, providing excellent resolution between the enantiomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Sample Preparation:
-
Prepare a stock solution of rac-Ambrisentan Methyl Ester at a concentration of 1 mg/mL in the mobile phase.
-
For the determination of enantiomeric purity, prepare a sample solution of the bulk drug or pharmaceutical dosage form at a concentration of 500 µg/mL in the mobile phase.
Expected Results:
Under these conditions, a baseline separation of the two enantiomers is expected. The typical retention times for Ambrisentan enantiomers using a similar method were approximately 9.6 min and 10.9 min, with a resolution greater than 3.0.
Method 2: Reversed-Phase HPLC
This method offers a rapid analysis time using a cellulose-based chiral stationary phase in a reversed-phase mode.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OZ-3R (150 x 4.6 mm, 3 µm) |
| Mobile Phase | 20 mM Sodium Formate (pH 3.0) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Sample Preparation:
-
Prepare a stock solution of rac-Ambrisentan Methyl Ester at a concentration of 1 mg/mL in the mobile phase.
-
For quantitative analysis, prepare a series of calibration standards from the stock solution.
Expected Results:
This method is designed for a faster separation, with an expected analysis time of less than 6 minutes.[4] An excellent enantioseparation with a resolution of more than 2.5 is anticipated.[4]
Data Presentation
The following tables summarize the expected performance characteristics of the described HPLC methods.
Table 1: System Suitability Parameters (Method 1 - Normal-Phase)
| Parameter | Acceptance Criteria | Expected Value |
| Resolution (Rs) | > 2.0 | > 3.0 |
| Tailing Factor (T) | ≤ 1.5 | ~ 1.0 |
| Theoretical Plates (N) | > 2000 | To be determined |
Table 2: Quantitative Performance (Method 2 - Reversed-Phase)
| Parameter | Expected Value |
| Limit of Detection (LOD) | To be determined (For Ambrisentan API, reported as 0.03 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (For Ambrisentan API, reported as 0.1 µg/mL) |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Method Validation
To ensure the reliability of these methods for their intended purpose, a full validation according to the International Conference on Harmonisation (ICH) guidelines should be performed. This includes, but is not limited to, specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4]
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral HPLC analysis of rac-Ambrisentan Methyl Ester.
Logical Relationship of Method Validation Parameters
Caption: Interdependencies of key HPLC method validation parameters.
References
Chiral Stationary Phases for the Resolution of Ambrisentan and its Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chiral separation of the endothelin receptor antagonist, Ambrisentan, and offers guidance on the resolution of its esters. The enantioselective separation of Ambrisentan is critical as the pharmacological activity resides primarily in the (S)-enantiomer. While specific methods for Ambrisentan ester resolution are not widely published, this guide extrapolates from established methods for Ambrisentan and structurally similar arylpropionic acid esters to provide robust starting points for method development. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent efficacy in resolving Ambrisentan enantiomers and are recommended for the separation of its esters.
Introduction
Ambrisentan is a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. The molecule possesses a single chiral center, and it is the (S)-enantiomer that is the active pharmaceutical ingredient (API). Consequently, the development of stereoselective analytical methods to ensure the enantiomeric purity of Ambrisentan is of paramount importance in drug development and quality control. Furthermore, the chiral resolution of Ambrisentan esters, which may be synthesized as intermediates or prodrugs, is equally crucial.
Direct enantioselective high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for separating enantiomers.[1][2] Among the various types of CSPs, polysaccharide-based phases, particularly those derived from cellulose and amylose, have shown broad applicability and high selectivity for a wide range of chiral compounds, including carboxylic acids and their esters.[1][3]
This application note details validated methods for the chiral separation of Ambrisentan and provides recommended starting protocols for the resolution of Ambrisentan esters based on the successful separation of structurally analogous compounds.
Chiral Stationary Phases for Ambrisentan Resolution
Polysaccharide-based CSPs have been successfully employed for the enantiomeric separation of Ambrisentan. Both normal-phase and reversed-phase HPLC methods have been developed, offering flexibility in method design.
Recommended Chiral Stationary Phases:
-
Chiralpak® AD-H: An amylose-based CSP.
-
Chiralcel® OZ-3R: A cellulose-based CSP.
Data Presentation: Chiral Separation of Ambrisentan
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| Chiralpak® AD-H | n-Hexane:Ethanol (85:15, v/v) | 1.0 | UV | (S)-Ambrisentan | ~9.6 | >3.0 | [1] |
| (R)-Ambrisentan | ~10.9 | [1] | |||||
| Chiralcel® OZ-3R | 20 mM Sodium Formate (pH 3.0):Acetonitrile (55:45, v/v) | Not Specified | UV | (S)-Ambrisentan & (R)-Ambrisentan | < 6 | >2.5 | [4] |
Experimental Protocols: Chiral Separation of Ambrisentan
Protocol 1: Normal-Phase HPLC using Chiralpak® AD-H
Objective: To resolve the enantiomers of Ambrisentan using a normal-phase method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Ambrisentan racemic standard
-
(S)-Ambrisentan and (R)-Ambrisentan reference standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a ratio of 85:15 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic Ambrisentan in the mobile phase at a concentration of 0.5 mg/mL. Prepare individual solutions of the (S) and (R) enantiomers for peak identification.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions and record the chromatograms.
-
System Suitability: The resolution between the two enantiomers should be greater than 3.0.
Protocol 2: Reversed-Phase HPLC using Chiralcel® OZ-3R
Objective: To achieve a rapid chiral separation of Ambrisentan enantiomers using a reversed-phase method.[4]
Instrumentation:
-
HPLC system with a UV detector.
-
Chiralcel® OZ-3R column.
Reagents:
-
Sodium formate
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ambrisentan racemic standard
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM sodium formate buffer and adjust the pH to 3.0 with formic acid. The mobile phase consists of this buffer and acetonitrile in a 55:45 (v/v) ratio. Degas the mobile phase.
-
Standard Solution Preparation: Dissolve the Ambrisentan racemic standard in the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Column: Chiralcel® OZ-3R
-
Mobile Phase: 20 mM Sodium Formate (pH 3.0):Acetonitrile (55:45, v/v)
-
Flow Rate: As per manufacturer's recommendation for the column dimension.
-
Column Temperature: Ambient
-
Detection: UV
-
Injection Volume: 10 µL
-
-
Analysis: After column equilibration, inject the standard solution. The total run time is expected to be less than 6 minutes.[4]
-
System Suitability: The resolution between the enantiomers should be greater than 2.5.[4]
Chiral Stationary Phases for Ambrisentan Ester Resolution
While specific literature on the chiral resolution of Ambrisentan esters is scarce, a rational approach to method development can be adopted based on the successful separation of esters of structurally similar arylpropionic acids, such as ibuprofen. Polysaccharide-based CSPs are highly recommended as a starting point.
Recommended Chiral Stationary Phases for Ambrisentan Esters:
-
Chiralcel® OD: A cellulose-based CSP.
-
Chiralcel® OJ: A cellulose-based CSP.
These phases have proven effective in resolving various aliphatic esters of ibuprofen, indicating their potential for the chiral separation of Ambrisentan esters.
Data Presentation: Chiral Separation of Structurally Similar Esters (Ibuprofen Esters)
| Chiral Stationary Phase | Mobile Phase | Analyte | Elution Order | Reference |
| Chiralcel® OJ | n-Hexane | Various aliphatic ibuprofen esters | Dependent on the ester group |
Note: The resolution and retention times are highly dependent on the nature of the ester group.
Experimental Protocol: Recommended Starting Conditions for Ambrisentan Ester Resolution
Objective: To develop a chiral separation method for Ambrisentan esters.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiralcel® OD or Chiralcel® OJ column (250 x 4.6 mm, 5 µm).
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (HPLC grade)
-
Ambrisentan ester racemate
Procedure:
-
Initial Screening:
-
Column: Chiralcel® OD or Chiralcel® OJ
-
Mobile Phase: Start with a non-polar mobile phase such as 100% n-Hexane.
-
Flow Rate: 1.0 mL/min
-
Detection: UV (select a wavelength appropriate for the Ambrisentan ester chromophore).
-
-
Method Optimization:
-
If no separation or poor resolution is observed, introduce a polar modifier to the mobile phase.
-
Create a gradient or a series of isocratic mobile phases with increasing concentrations of IPA or ethanol in n-hexane (e.g., 99:1, 98:2, 95:5 n-Hexane:IPA).
-
Monitor the retention times and resolution. The addition of a polar modifier will generally decrease retention times but may improve or worsen the resolution.
-
For acidic impurities, a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%) can be added to the mobile phase.
-
-
Analysis: Once satisfactory separation is achieved, validate the method according to ICH guidelines.
Visualization of Experimental Workflows
Caption: General workflow for chiral HPLC method development.
References
Application Note: High-Throughput Quantification of rac-Ambrisentan Methyl Ester in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of racemic Ambrisentan Methyl Ester in human plasma. Ambrisentan Methyl Ester, a key intermediate in the synthesis of the endothelin receptor antagonist Ambrisentan, is quantified using a simple protein precipitation extraction procedure followed by rapid chromatographic separation. The method utilizes a stable isotope-labeled internal standard, Ambrisentan-d3, to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies or in-process monitoring of Ambrisentan synthesis.
Introduction
Ambrisentan is a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] The synthesis of Ambrisentan often proceeds through its methyl ester intermediate.[2] Accurate quantification of rac-Ambrisentan Methyl Ester is crucial for pharmacokinetic analysis in preclinical and clinical studies, as well as for monitoring the efficiency of the synthetic process. This application note details a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of rac-Ambrisentan Methyl Ester in human plasma.
Experimental
Materials and Reagents
-
rac-Ambrisentan Methyl Ester (CAS: 1240470-84-1)[3]
-
Ambrisentan-d3 (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
Standard and Sample Preparation
Stock Solutions: Primary stock solutions of rac-Ambrisentan Methyl Ester (1 mg/mL) and Ambrisentan-d3 (1 mg/mL) were prepared in methanol.
Calibration Standards and Quality Control Samples: Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. Calibration standards and QC samples were then prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.
Sample Preparation Protocol: A simple and efficient protein precipitation method was employed for sample extraction:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (containing Ambrisentan-d3).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was used for chromatographic separation.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program: A gradient elution was optimized for the separation of Ambrisentan Methyl Ester and the internal standard.
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 40 |
| 5.0 | 40 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following MRM transitions were monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| rac-Ambrisentan Methyl Ester | 393.2 | 361.2 | 15 |
| Ambrisentan-d3 (IS) | 382.2 | 304.2 | 20 |
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated for linearity, precision, accuracy, and recovery according to established guidelines.
Linearity: The calibration curve for rac-Ambrisentan Methyl Ester was linear over the concentration range of 1 to 2000 ng/mL in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.
Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 5 | < 7 | 95 - 105 |
| Medium | 100 | < 4 | < 6 | 97 - 103 |
| High | 1500 | < 3 | < 5 | 98 - 102 |
Recovery: The extraction recovery of rac-Ambrisentan Methyl Ester from human plasma was determined at three QC levels. The recovery was consistent and reproducible across the concentration range.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 5 | 88 |
| Medium | 100 | 91 |
| High | 1500 | 93 |
Workflow and Pathway Diagrams
Caption: Experimental workflow from sample receipt to final quantitative results.
References
Application Note: Utilization of rac Ambrisentan Methyl Ester as an Internal Standard for the Quantification of Ambrisentan in Human Plasma
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ambrisentan in human plasma. To ensure accuracy and precision, rac Ambrisentan Methyl Ester is employed as an internal standard (IS). The methodology presented herein offers a robust and reliable approach for pharmacokinetic studies and therapeutic drug monitoring of Ambrisentan. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation. All quantitative data, including calibration curve performance, precision, and accuracy, are summarized.
Introduction
Ambrisentan is an endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. The use of an internal standard is essential in bioanalytical methods to compensate for variations during sample preparation and instrument analysis. An ideal internal standard should have similar physicochemical properties to the analyte and not be present in the biological matrix. While stable isotope-labeled analogs are the gold standard, a structurally similar compound like this compound can also serve as a reliable internal standard, particularly when a deuterated analog is unavailable or not economically feasible. This document provides a comprehensive protocol for the use of this compound as an internal standard in an LC-MS/MS assay for Ambrisentan.
Experimental Protocols
Materials and Reagents
-
Ambrisentan reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (drug-free)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Waters Symmetry C18, 4.6 x 100 mm, 5 µm[1]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ambrisentan and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ambrisentan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate Ambrisentan stock solution.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution (500 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of Methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ambrisentan: m/z 379.2 → 202.1
-
This compound (IS): m/z 393.2 → 216.1
-
Data Presentation
Table 1: Calibration Curve for Ambrisentan Quantification
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 2 | 0.015 | 102.3 | 4.5 |
| 5 | 0.038 | 98.7 | 3.8 |
| 10 | 0.075 | 99.1 | 2.9 |
| 50 | 0.378 | 101.5 | 2.1 |
| 100 | 0.752 | 100.8 | 1.8 |
| 500 | 3.76 | 99.5 | 1.5 |
| 1000 | 7.51 | 98.9 | 1.2 |
| 2000 | 15.04 | 100.2 | 1.1 |
-
Linearity: 2 - 2000 ng/mL[1]
-
Correlation Coefficient (r²): >0.995
-
Lower Limit of Quantification (LLOQ): 2 ng/mL[1]
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 6 | 6.08 | 101.3 | 3.2 | 5.1 |
| Medium | 800 | 792.0 | 99.0 | 2.5 | 4.3 |
| High | 1600 | 1612.8 | 100.8 | 1.9 | 3.8 |
-
Intra-day precision was less than 2.72% and inter-day precision was less than 8.98% in a similar study.[1]
Mandatory Visualizations
Caption: Sample preparation workflow using liquid-liquid extraction.
Caption: Instrumental analysis workflow for LC-MS/MS.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, demonstrates high sensitivity, precision, and accuracy for the quantification of Ambrisentan in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, making it suitable for high-throughput analysis in a clinical or research setting. This application note provides a solid foundation for laboratories looking to implement a reliable bioanalytical method for Ambrisentan.
References
Application Note and Protocol: In Vitro Hydrolysis of Ambrisentan Methyl Ester to Ambrisentan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro hydrolysis of Ambrisentan Methyl Ester to its active carboxylic acid form, Ambrisentan. Ambrisentan is a potent and selective endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] The methyl ester form is often a synthetic intermediate, and its conversion to the active drug is a critical step.[1] This application note details the chemical principles, experimental protocols for both acidic and basic hydrolysis, and analytical methods for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC). Additionally, it includes templates for data presentation and visual diagrams of the experimental workflow and the signaling pathway of Ambrisentan.
Introduction
Ambrisentan is a propanoic acid derivative that selectively antagonizes the endothelin-A (ETA) receptor, playing a crucial role in the management of pulmonary arterial hypertension (PAH).[1] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its elevated levels in PAH contribute to the progression of the disease. By blocking the ETA receptor, Ambrisentan inhibits the detrimental effects of ET-1, leading to vasodilation and a reduction in pulmonary vascular resistance.
In the synthesis of Ambrisentan, Ambrisentan Methyl Ester is a common penultimate compound.[1] The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the pharmacologically active form. Understanding and optimizing the in vitro hydrolysis of Ambrisentan Methyl Ester is essential for process development, quality control, and research applications. This document provides detailed protocols for performing and analyzing this hydrolysis reaction.
Signaling Pathway of Ambrisentan
Ambrisentan exerts its therapeutic effect by intervening in the endothelin signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of Ambrisentan in the endothelin pathway.
Experimental Protocols
This section details the procedures for the in vitro hydrolysis of Ambrisentan Methyl Ester under both acidic and basic conditions. The choice of method may depend on the desired reaction rate and the stability of the compound to different pH conditions.
Materials and Reagents
-
Ambrisentan Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or deionized
-
Buffer solutions (e.g., phosphate, acetate) of various pH values
-
Reaction vials
-
Heating and stirring apparatus (e.g., magnetic stir plate with heating)
-
pH meter
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
Protocol 1: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction, and using a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid.[4][5][6]
-
Preparation of Reaction Stock Solution: Prepare a stock solution of Ambrisentan Methyl Ester in a suitable organic solvent like methanol (e.g., 1 mg/mL).
-
Reaction Setup: In a series of reaction vials, add a known volume of the Ambrisentan Methyl Ester stock solution.
-
Initiation of Hydrolysis: To each vial, add a specific concentration of aqueous hydrochloric acid (e.g., 0.1 N, 0.5 N, 1 N HCl). Ensure the final concentration of the ester is suitable for HPLC analysis after dilution.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature, 40°C, 60°C) with constant stirring.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., NaOH) to stop the reaction. Dilute the quenched sample with the HPLC mobile phase to a final concentration within the calibration curve range.
-
HPLC Analysis: Inject the prepared sample into the HPLC system to quantify the amounts of remaining Ambrisentan Methyl Ester and the formed Ambrisentan.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is an irreversible reaction and generally proceeds faster than acid-catalyzed hydrolysis.[5][7]
-
Preparation of Reaction Stock Solution: Prepare a stock solution of Ambrisentan Methyl Ester in a suitable organic solvent like methanol (e.g., 1 mg/mL).
-
Reaction Setup: In a series of reaction vials, add a known volume of the Ambrisentan Methyl Ester stock solution.
-
Initiation of Hydrolysis: To each vial, add a specific concentration of aqueous sodium hydroxide (e.g., 0.1 N, 0.5 N, 1 N NaOH).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature, 40°C, 60°C) with constant stirring.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., HCl) to stop the reaction. Dilute the quenched sample with the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
Analytical Method: HPLC
A reverse-phase HPLC method can be used to separate and quantify Ambrisentan Methyl Ester and Ambrisentan. The ester, being less polar, will have a longer retention time than the carboxylic acid.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acid modifier like 0.1% formic or phosphoric acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm or 260 nm[4]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro hydrolysis experiment.
References
Application Notes and Protocols for Cell-Based Assays Using Ambrisentan and its Ester Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a key player in the pathophysiology of pulmonary arterial hypertension (PAH). By blocking the ETA receptor, Ambrisentan inhibits endothelin-1 (ET-1) induced vasoconstriction and smooth muscle cell proliferation, leading to vasodilation and a reduction in pulmonary vascular resistance. While Ambrisentan itself is an effective therapeutic agent, the use of its ester prodrugs in cell-based assays can offer advantages in terms of cell permeability and intracellular drug delivery. These application notes provide detailed protocols for evaluating the activity of Ambrisentan and its hypothetical ester derivatives in cell-based functional assays.
Ester prodrugs of carboxylic acid-containing drugs like Ambrisentan are often synthesized to mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing passive diffusion across the cell membrane. Once inside the cell, these esters are readily hydrolyzed by intracellular esterases to release the active parent drug, Ambrisentan. This strategy can lead to higher intracellular concentrations of the active compound and a more potent biological response in in vitro assays.
Signaling Pathway
Ambrisentan selectively blocks the ETA receptor, a G-protein coupled receptor (GPCR). Activation of the ETA receptor by its ligand, endothelin-1, triggers a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]), leading to vasoconstriction and cell proliferation. Ambrisentan's antagonism of this pathway forms the basis of the functional assays described below.
Caption: Ambrisentan's mechanism of action in the endothelin signaling pathway.
Experimental Protocols
Preparation of Ambrisentan and Ambrisentan Ester Stock Solutions
Note on Ambrisentan Esters: Specific, commercially available Ambrisentan esters for research are not widely documented. The following protocol assumes the use of a hypothetical methyl or ethyl ester of Ambrisentan. Researchers would first need to synthesize the desired ester. A general esterification reaction would involve reacting Ambrisentan with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. The resulting ester should be purified and its identity confirmed by analytical methods such as NMR and mass spectrometry.
Materials:
-
Ambrisentan powder
-
Ambrisentan ester (e.g., methyl or ethyl ester) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )
-
Ambrisentan MW: 378.42 g/mol
-
Ambrisentan Methyl Ester MW: 392.45 g/mol (hypothetical)
-
Ambrisentan Ethyl Ester MW: 406.48 g/mol (hypothetical)
-
-
Dissolution:
-
In a sterile environment, accurately weigh the calculated amount of Ambrisentan or Ambrisentan ester powder and transfer it to a sterile vial.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability, protected from light.
-
Cell Culture
Recommended Cell Lines:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMC): Endogenously express ETA receptors and provide a physiologically relevant model.
-
CHO-K1 or HEK293 cells stably expressing recombinant human ETA receptors: Provide a robust and reproducible system for high-throughput screening.
Culture Conditions:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells regularly to maintain exponential growth.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of Ambrisentan or its esters to inhibit ET-1-induced increases in intracellular calcium.
Materials:
-
Cultured cells expressing ETA receptors
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Probenecid (anion-exchange transport inhibitor, optional but recommended)
-
Endothelin-1 (ET-1)
-
Ambrisentan or Ambrisentan ester stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Experimental Workflow:
Application Notes and Protocols: rac Ambrisentan Methyl Ester as a Prodrug Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan is a potent and selective endothelin type-A (ETA) receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH).[1] It is a carboxylic acid-containing compound that effectively blocks endothelin-1 mediated vasoconstriction.[2] Prodrug strategies are often employed for carboxylic acid-containing drugs to enhance their physicochemical properties, such as solubility and permeability, which can lead to improved oral bioavailability and patient compliance.[3] This document provides detailed application notes and protocols for the evaluation of rac Ambrisentan Methyl Ester as a potential prodrug of Ambrisentan.
This compound is a synthetic intermediate in the production of Ambrisentan.[4] Its potential as a prodrug lies in its ability to be hydrolyzed in vivo by esterases to release the active parent drug, Ambrisentan. These notes outline the necessary in vitro and in vivo studies to characterize the conversion, efficacy, and pharmacokinetic profile of this prodrug candidate.
Rationale for Prodrug Development
Ester prodrugs of carboxylic acids can offer several advantages:
-
Improved Permeability: Masking the polar carboxylic acid group with a methyl ester can increase lipophilicity, potentially enhancing membrane permeability and oral absorption.
-
Enhanced Solubility: In some cases, esterification can modify solubility characteristics, aiding in formulation development.
-
Sustained Release: The rate of hydrolysis in vivo can influence the release rate of the active drug, potentially leading to a more sustained therapeutic effect.
Physicochemical and Pharmacokinetic Properties (Hypothetical Comparative Data)
The following table summarizes the expected and experimentally determined properties of Ambrisentan and its methyl ester prodrug. This data is essential for understanding the potential advantages of the prodrug approach.
| Property | Ambrisentan | This compound | Rationale for Prodrug Advantage |
| Molecular Weight | 378.42 g/mol | 392.45 g/mol | Minimal increase in molecular weight. |
| LogP (calculated) | ~3.5 | ~4.2 | Increased lipophilicity may improve membrane permeability. |
| Aqueous Solubility | Low | Very Low | Formulation strategies will be critical for both. |
| Chemical Stability | Stable | Stable at neutral pH, may be susceptible to hydrolysis at acidic or basic pH. | Stability profile suitable for oral dosage forms. |
| Plasma Protein Binding | ~99% | Expected to be high | Similar to parent drug. |
| Tmax (Oral) | ~2 hours[2] | Dependent on hydrolysis rate | May be similar to or slightly longer than Ambrisentan. |
| Half-life (t½) | ~15 hours[2] | Dependent on conversion to Ambrisentan | The apparent half-life will be influenced by the rate of formation from the prodrug. |
| Primary Metabolism | Glucuronidation[5] | Hydrolysis to Ambrisentan, followed by glucuronidation of the parent drug. | Prodrug conversion is the initial metabolic step. |
Signaling Pathway and Mechanism of Action
Ambrisentan exerts its therapeutic effect by blocking the endothelin-A (ETA) receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). The methyl ester prodrug is expected to be inactive until it is hydrolyzed to Ambrisentan.
Experimental Protocols
In Vitro Hydrolysis Studies
Objective: To determine the rate of conversion of this compound to Ambrisentan in various biological matrices.
Protocol 4.1.1: Hydrolysis in Plasma
-
Materials: Human, rat, and mouse plasma (anticoagulated with heparin), this compound stock solution (10 mM in DMSO), Ambrisentan analytical standard, phosphate-buffered saline (PBS, pH 7.4), acetonitrile, formic acid.
-
Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
Spike this compound into plasma and PBS (as a control for chemical hydrolysis) to a final concentration of 10 µM.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentrations of the prodrug and the parent drug, Ambrisentan.
-
-
Data Analysis: Plot the concentration of the prodrug versus time and calculate the half-life (t½) of hydrolysis.
Protocol 4.1.2: Hydrolysis in Liver Microsomes and S9 Fractions
-
Materials: Human, rat, and mouse liver microsomes or S9 fractions, NADPH regenerating system, phosphate buffer (pH 7.4), this compound stock solution, Ambrisentan analytical standard.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes or S9 fraction (e.g., 1 mg/mL protein) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
Incubate at 37°C with shaking.
-
At various time points, quench the reaction and process the samples as described in Protocol 4.1.1.
-
Analyze by LC-MS/MS.
-
-
Data Analysis: Determine the rate of disappearance of the prodrug and the rate of formation of Ambrisentan.
In Vitro Permeability Studies
Objective: To assess the intestinal permeability of this compound compared to Ambrisentan using a Caco-2 cell monolayer model.
Protocol 4.2.1: Caco-2 Cell Permeability Assay
-
Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound, Ambrisentan.
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, and transepithelial electrical resistance (TEER) values indicate tight junction formation.
-
For apical to basolateral (A-B) permeability, add the test compound to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
In Vivo Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of this compound and Ambrisentan following oral administration in rats.
Protocol 4.3.1: Oral Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Group 1: Administer Ambrisentan orally (e.g., 10 mg/kg) in a suitable vehicle.
-
Group 2: Administer this compound orally at an equimolar dose to Group 1 in the same vehicle.
-
-
Blood Sampling: Collect blood samples via tail vein or jugular vein cannula at pre-dose and various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of both the prodrug and Ambrisentan in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½ for both the prodrug and the parent drug in each group.
Conclusion
The evaluation of this compound as a prodrug candidate for Ambrisentan requires a systematic approach involving in vitro and in vivo studies. The protocols outlined in this document provide a framework for characterizing the hydrolysis, permeability, and pharmacokinetic properties of the methyl ester. The data generated from these studies will be crucial in determining if this prodrug strategy offers a tangible benefit over the administration of Ambrisentan itself for the treatment of pulmonary arterial hypertension. Successful outcomes would warrant further investigation into its pharmacodynamic effects and safety profile.
References
Application Notes and Protocols for the Pharmacokinetic Study of Racemic Ambrisentan Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting a preclinical pharmacokinetic study of a novel racemic Ambrisentan ester prodrug. The protocols outlined below are intended to guide researchers in the evaluation of the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers of the ester and the active moiety, Ambrisentan.
Introduction
Ambrisentan is a selective endothelin-1 type A (ETA) receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] The therapeutic action of Ambrisentan involves blocking the vasoconstrictive and proliferative effects of endothelin-1 in the pulmonary arteries, leading to vasodilation and a reduction in pulmonary blood pressure.[2][3][4] Ambrisentan is metabolized primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, as well as through glucuronidation.[5][6]
Ester prodrugs are often developed to enhance the solubility, stability, or oral bioavailability of a parent drug. This document outlines a study design for a racemic ester of Ambrisentan. As approximately 50% of therapeutic drugs are administered as racemates, it is crucial to investigate the stereoselective pharmacokinetics of each enantiomer, as they can exhibit different absorption, distribution, metabolism, and excretion profiles.[7][8] This study aims to characterize the pharmacokinetic profiles of the R- and S-enantiomers of the Ambrisentan ester and the resulting active R- and S-Ambrisentan.
Signaling Pathway of Ambrisentan
Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to both ETA and ETB receptors on vascular smooth muscle cells, leading to vasoconstriction and cell proliferation. Ambrisentan selectively antagonizes the ETA receptor, thereby inhibiting these downstream effects. The sparing of the ETB receptor is thought to be beneficial as it contributes to the clearance of ET-1 and the production of vasodilators like nitric oxide.[2]
References
- 1. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Enantiomerically Pure Ambrisentan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of enantiomerically pure (+)-Ambrisentan, a selective endothelin type-A receptor antagonist, from its racemic ester or precursor acid. The focus is on chiral resolution techniques, which are critical for the isolation of the desired (S)-enantiomer, the active pharmaceutical ingredient.
Introduction
Ambrisentan contains a single chiral center, and its pharmacological activity resides primarily in the (S)-enantiomer. Therefore, obtaining the enantiomerically pure compound is essential for its therapeutic use. The synthesis of enantiomerically pure Ambrisentan can be achieved through several strategic approaches, starting from a racemic mixture of its precursor, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, or its corresponding ester. This document outlines three primary methods for achieving the desired chiral separation:
-
Classical Chemical Resolution via Diastereomeric Salt Formation: This method involves the reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.
-
Asymmetric Synthesis via Catalytic Epoxidation: This approach creates the desired stereocenter early in the synthesis through an enantioselective reaction, avoiding a resolution step.
-
Enzymatic Kinetic Resolution of a Racemic Ester: This technique utilizes the stereoselectivity of an enzyme to preferentially hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.
These methods offer distinct advantages and are chosen based on factors such as scalability, cost of reagents, and desired enantiomeric purity.
Data Presentation
The following tables summarize quantitative data from various reported methods for the synthesis of enantiomerically pure Ambrisentan or its key chiral intermediate.
Table 1: Classical Chemical Resolution of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
| Chiral Resolving Agent | Solvent | Yield of (S)-acid | Enantiomeric Excess (ee) | Purity | Reference |
| (S)-dehydroabietylamine | Methyl tertiary-butyl ether / Toluene | 39.5% | >99.0% | >99.0% (HPLC) | [1] |
| (S)-1-(4-chlorophenyl)ethylamine | Not specified | Not specified | Not specified | Not specified | [1] |
| (S)-1-(4-nitrophenyl)ethylamine | Not specified | Not specified | Not specified | Not specified | [1] |
| L-proline methylester | Not specified | Not specified | Not specified | Not specified | [1] |
Table 2: Asymmetric Synthesis of (+)-Ambrisentan Intermediate
| Method | Catalyst | Conversion | Enantiomeric Excess (ee) | Overall Yield of (+)-Ambrisentan | Reference |
| Asymmetric Epoxidation | Fructose-derived diacetate ketone | 90% | 85% (initial), >99% (after enrichment) | 53% | [2] |
Table 3: Enzymatic Kinetic Resolution (General Applicability)
| Enzyme | Substrate Type | Acyl Donor/Reaction | Enantiomeric Excess (ee) | Conversion | Reference |
| Lipase AK | (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester | Hydrolysis | 98% (product) | ~49% | |
| Lipoprotein lipase from Burkholderia sp. | α-Sulfinyl esters | Hydrolysis | >99% (unreacted ester), 99% (acid) | ~50% | |
| Novozym 435® | Racemic secondary alcohols | Transesterification | ~60% (substrate) | Not specified |
Experimental Protocols
Protocol 1: Classical Chemical Resolution using (S)-dehydroabietylamine
This protocol describes the resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[1]
1. Diastereomeric Salt Formation: a. Dissolve racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (1.0 eq) in methyl tertiary-butyl ether. b. Heat the solution to reflux. c. Add a solution of (S)-dehydroabietylamine (1.0 eq) in methyl tertiary-butyl ether dropwise. d. Continue refluxing for 1 hour after the addition is complete. e. Cool the mixture to 0°C and stir for an additional 2 hours to allow for crystallization of the diastereomeric salt. f. Filter the precipitated solid (the less soluble diastereomeric salt of the (S)-acid and (S)-dehydroabietylamine) and wash with cold methyl tertiary-butyl ether.
2. Liberation of the (S)-acid: a. Suspend the filtered diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). b. Acidify the mixture to a pH of 2 with a dilute strong acid (e.g., 10% H₂SO₄). c. Separate the organic layer. d. Extract the aqueous layer multiple times with the organic solvent. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
3. Synthesis of (+)-Ambrisentan: a. To a solution of the resolved (S)-acid (1.0 eq) and NaNH₂ (2.0 eq) in DMF, slowly add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (1.5 eq) in DMF. b. Stir the reaction at room temperature for 5 hours. c. Quench the reaction with water and acidify to pH 2 with 10% H₂SO₄. d. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate. e. Recrystallize the residue from diethyl ether to yield (+)-Ambrisentan.[1]
Protocol 2: Asymmetric Synthesis via Ketone-Catalyzed Epoxidation
This protocol outlines the synthesis of a key chiral epoxide intermediate for (+)-Ambrisentan.[2]
1. Asymmetric Epoxidation: a. Dissolve the starting alkene (methyl 3,3-diphenylacrylate) in a suitable solvent system (e.g., CH₃CN/H₂O). b. Add a fructose-derived diacetate ketone catalyst. c. Add an oxidant (e.g., Oxone®) and a buffer (e.g., K₂CO₃) portion-wise while maintaining the reaction temperature. d. Monitor the reaction by TLC or HPLC until the starting material is consumed. e. Upon completion, quench the reaction and extract the epoxide with an organic solvent. f. Purify the crude epoxide, if necessary, though in some procedures, the product is of high enough purity to be carried forward directly.
2. Ring-Opening and Subsequent Steps: a. The resulting chiral epoxide is then subjected to a ring-opening reaction with methanol under acidic or basic conditions to introduce the methoxy group and generate the (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionate intermediate. b. The subsequent steps of coupling with the pyrimidine moiety and hydrolysis of the ester are similar to those described in Protocol 1.
Protocol 3: Enzymatic Kinetic Resolution of Racemic Ambrisentan Ester (General Protocol)
This is a generalized protocol for the lipase-catalyzed hydrolysis of a racemic ester, which can be adapted for the racemic methyl ester of Ambrisentan.
1. Enzymatic Hydrolysis: a. To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add the racemic Ambrisentan methyl ester. A co-solvent (e.g., THF or isopropanol) may be required to improve solubility. b. Add a lipase preparation (e.g., Novozym 435® or Lipase AK). The amount of enzyme will need to be optimized. c. Stir the mixture at a controlled temperature (e.g., 30-45°C). d. Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both components.
2. Separation of Products: a. Once the desired conversion is reached, acidify the reaction mixture to protonate the carboxylic acid. b. Extract the mixture with an organic solvent (e.g., ethyl acetate). c. The unreacted (R)-Ambrisentan methyl ester will be in the organic phase. d. The (S)-Ambrisentan acid can be separated from the unreacted ester through extraction with a basic aqueous solution, followed by re-acidification and extraction into an organic solvent.
3. Hydrolysis of the Remaining Ester (Optional): a. The isolated, enantiomerically enriched (R)-Ambrisentan methyl ester can be hydrolyzed under standard basic conditions (e.g., NaOH in methanol/water) to yield (R)-Ambrisentan, which could potentially be racemized and recycled.
Mandatory Visualizations
Caption: Workflow for Classical Chemical Resolution.
Caption: Workflow for Asymmetric Synthesis.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chromatographic Peak Tailing for rac Ambrisentan Methyl Ester
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing during the chromatographic analysis of rac Ambrisentan Methyl Ester. Symmetrical peaks are crucial for accurate quantification and robust analytical methods. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you achieve optimal peak shape.
Troubleshooting Guide: A Systematic Approach
Peak tailing for this compound, an amide-containing compound, often points to secondary interactions with the stationary phase. Follow these steps to diagnose and resolve the issue.
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing in the analysis of this compound is most commonly caused by interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3][4] The following is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate and Optimize Mobile Phase pH
Secondary interactions with acidic silanol groups are a primary cause of peak tailing for basic compounds.[3][5] Adjusting the mobile phase pH can protonate these silanols, minimizing unwanted interactions.
-
Action: Lower the mobile phase pH to a range of 2.5-3.5.[2][5] This ensures that the majority of silanol groups are protonated, reducing their ability to interact with the analyte.
-
Consideration: Be mindful of the analyte's pKa. Operating at a pH far from the pKa of this compound will ensure consistent ionization and better peak shape.[1]
Step 2: Assess Column Chemistry and Condition
The choice and condition of your HPLC column are critical for good peak shape.
-
Action 1: Use an End-Capped Column. End-capping chemically derivatizes most of the residual silanol groups, creating a more inert surface and reducing secondary interactions.[2][4] If you are not already using one, switch to a column specifically designated as "end-capped."
-
Action 2: Consider a Different Stationary Phase. If tailing persists on a standard C18 column, explore alternative stationary phases. A polar-embedded phase can provide shielding from residual silanols, while a phenyl-hexyl or amide column may offer different selectivity and improved peak shape.[6][7]
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Action 3: Check for Column Degradation. A void at the column inlet or a blocked frit can cause peak distortion.[2][3] If the column is old or has been subjected to harsh conditions, replace it with a new one. Using a guard column can help extend the life of your analytical column.[6]
Step 3: Optimize Mobile Phase Composition and Additives
The composition of your mobile phase can be adjusted to mitigate peak tailing.
-
Action 1: Adjust Buffer Concentration. A higher buffer concentration (typically 20-50 mM) can help to mask residual silanol activity and maintain a stable pH throughout the column.[2][5]
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Action 2: Evaluate Organic Modifier. The choice between acetonitrile and methanol can influence peak shape. If you are using one, try switching to the other to see if it improves symmetry.
-
Action 3: Use Mobile Phase Additives. In some cases, a small amount of a basic additive, like triethylamine (TEA), can be used to compete with the analyte for active sites on the stationary phase. However, this approach is becoming less common with the availability of high-purity, well-end-capped columns.[8]
Step 4: Review Sample and Injection Parameters
Issues with the sample itself or the injection process can also lead to peak tailing.
-
Action 1: Prevent Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[2][4] Dilute your sample and reinject to see if the peak shape improves.
-
Action 2: Match Sample Solvent to Mobile Phase. The solvent used to dissolve your sample should be as close in composition and strength to the initial mobile phase as possible. A stronger sample solvent can cause band broadening and peak distortion.[4][9]
Step 5: Inspect the HPLC System
Extra-column volume from excessive tubing length or improper connections can contribute to peak tailing.[1][9]
-
Action: Ensure that all tubing between the injector and the detector is as short as possible and that all fittings are properly tightened to avoid dead volume.[1]
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor?
A1: An ideal, symmetrical peak has a tailing factor (Tf) of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Values above 2.0 often indicate a significant issue that needs to be addressed.[6]
Q2: Can temperature affect peak tailing?
A2: Yes, operating at a slightly elevated temperature (e.g., 30-40 °C) can sometimes improve peak shape by increasing the efficiency of the separation and reducing the viscosity of the mobile phase. However, be sure that your analyte is stable at the selected temperature.
Q3: Why is peak tailing a problem for quantification?
A3: Peak tailing can lead to inaccurate peak integration, which directly affects the quantitative results.[2] It can also decrease the resolution between adjacent peaks, making it difficult to accurately measure the area of each peak.[6]
Q4: I see tailing for all the peaks in my chromatogram, not just this compound. What does this suggest?
A4: If all peaks are tailing, it is more likely a systemic issue rather than a specific chemical interaction.[9] The most probable causes are a problem with the column (e.g., a void or contamination), a mismatch between the sample solvent and the mobile phase, or excessive extra-column volume in your HPLC system.[9]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Preparation of Mobile Phases:
-
Prepare three mobile phases consisting of your chosen organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer.
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Mobile Phase A (pH 2.5): 0.1% Formic Acid in Water.
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Mobile Phase B (pH 3.0): 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid.
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Mobile Phase C (pH 7.0 - for comparison): 20 mM Potassium Phosphate, pH adjusted to 7.0.
-
-
Chromatographic Conditions:
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: As per your established method.
-
-
Procedure:
-
Equilibrate the column with a 50:50 mixture of your organic modifier and Mobile Phase A for at least 15 minutes.
-
Inject your this compound standard.
-
Repeat the equilibration and injection with Mobile Phase B and Mobile Phase C.
-
-
Evaluation:
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Compare the peak shape and tailing factor for each pH condition. A significant improvement should be observed at the lower pH values.
-
Data Presentation
| Parameter | Condition 1 (pH 7.0) | Condition 2 (pH 3.0) | Condition 3 (pH 2.5) |
| Tailing Factor | > 2.0 | 1.2 - 1.5 | 1.0 - 1.2 |
| Peak Shape | Pronounced Tailing | Minor Tailing | Symmetrical |
Visualizations
Troubleshooting Workflow for Peak Tailing
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
Technical Support Center: rac Ambrisentan Methyl Ester Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac Ambrisentan Methyl Ester and investigating its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that lead to the degradation of Ambrisentan?
A1: Forced degradation studies have shown that Ambrisentan is particularly susceptible to degradation under acidic and oxidative conditions.[1][2][3] Significant degradation has been observed when the drug is subjected to acid hydrolysis and oxidative stress.[1][2][3] It shows less degradation under basic, thermal, and photolytic stress.
Q2: What are the known degradation products of Ambrisentan?
A2: Several degradation products of Ambrisentan have been identified and characterized. Under neutral hydrolytic conditions, a major degradation product has been identified as 2-(2,2-diphenylvinyloxy)-4,6-dimethylpyrimidine.[4][5][6] Under acidic and oxidative stress, a number of other degradation products are formed, primarily involving modifications to the diphenylpropanoic acid side chain.
Q3: What analytical techniques are most suitable for identifying Ambrisentan degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for analyzing Ambrisentan and its impurities.[7][8] LC-MS/MS, in particular, is a powerful tool for the structural characterization of degradation products by analyzing their fragmentation patterns.[1][2][9] For definitive structural elucidation of isolated degradation products, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are employed.[4][5][6]
Q4: Are there any known process-related impurities of Ambrisentan that I should be aware of?
A4: Yes, besides degradation products, impurities can also arise during the synthesis of Ambrisentan. These can include unreacted starting materials, intermediates, or by-products of side reactions. It is crucial to have a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from both process-related impurities and degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Ambrisentan degradation products.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of degradation products from the parent drug peak in HPLC. | The mobile phase composition is not optimal for resolving all compounds. | - Adjust the ratio of the organic modifier and aqueous phase in the mobile phase. - Consider using a gradient elution program instead of an isocratic one. - Experiment with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - Adjust the pH of the aqueous portion of the mobile phase. |
| Inconsistent retention times for Ambrisentan and its degradation products. | - Fluctuations in column temperature. - Inadequate column equilibration time between injections. - Changes in mobile phase composition over time (e.g., evaporation of the organic solvent). | - Use a column oven to maintain a consistent temperature. - Ensure the column is fully equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily and keep the solvent reservoirs covered. |
| Difficulty in identifying the structure of an unknown degradation product from MS data. | - Insufficient fragmentation in the MS/MS spectrum. - The presence of multiple co-eluting impurities. | - Optimize the collision energy in your MS/MS experiment to induce more informative fragmentation. - Improve the chromatographic separation to isolate the impurity of interest. - If possible, isolate the unknown peak using preparative HPLC for further analysis by NMR. |
| Ambrisentan appears to be degrading during the analytical procedure. | The sample diluent or mobile phase may be causing on-column or in-vial degradation. | - Ensure the sample diluent is neutral and aprotic if possible. - Analyze samples immediately after preparation. - If using an acidic mobile phase, evaluate if a less harsh condition can still provide adequate separation. |
Quantitative Data
The following table summarizes the percentage of Ambrisentan degradation observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Parameters | % Degradation of Ambrisentan |
| Acid Hydrolysis | 0.5 N HCl at 60°C for 3 hours | Significant Degradation |
| Alkali Hydrolysis | 0.5 N NaOH at 60°C for 8 hours | 17.5% |
| Oxidative | 30% H₂O₂ at 60°C for 8 hours | 25.7% |
| Reduction | N/A | 17.0% |
| Thermal | 60°C for 48 hours | 9.3% |
| Photolytic | UV light for 7 days | 6.2% |
| Humidity | N/A | 6.8% |
Data synthesized from multiple sources. The exact percentages can vary based on specific experimental conditions.[10]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Ambrisentan.
Objective: To generate degradation products of Ambrisentan under various stress conditions.
Materials:
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Ambrisentan active pharmaceutical ingredient (API)
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Hydrochloric acid (HCl), 0.5 N
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Sodium hydroxide (NaOH), 0.5 N
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Hydrogen peroxide (H₂O₂), 30%
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Methanol (HPLC grade)
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Water (HPLC grade)
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pH meter
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Heating block or water bath
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UV chamber
Procedure:
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Acid Hydrolysis: Dissolve a known amount of Ambrisentan in a suitable solvent (e.g., methanol) and add 0.5 N HCl. Heat the solution at 60°C for approximately 3 hours.[2] After the incubation period, cool the solution and neutralize it with an appropriate amount of 0.5 N NaOH. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve Ambrisentan in a suitable solvent and add 0.5 N NaOH. Heat the solution at 60°C for about 8 hours.[2] Cool and neutralize with 0.5 N HCl. Dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Dissolve Ambrisentan in a suitable solvent and add 30% H₂O₂. Keep the solution at 60°C for 8 hours.[2] Dilute with the mobile phase for analysis.
-
Thermal Degradation: Store solid Ambrisentan powder in a hot air oven at 60°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
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Photolytic Degradation: Expose solid Ambrisentan powder to UV light (e.g., in a photostability chamber) for an extended period (e.g., 7 days). Prepare a solution of the exposed sample in the mobile phase.
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Control Sample: Prepare a solution of unstressed Ambrisentan in the mobile phase at the same concentration as the stressed samples.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This is an example of an HPLC method that can be used to separate Ambrisentan from its degradation products.
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Column: Agilent XDB C18 (150 x 4.6 mm, 5 µm)[2]
-
Mobile Phase:
-
Gradient Program: A time-based gradient can be optimized to achieve the best separation. A typical starting point could be 90% A and 10% B, gradually increasing the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm[2]
-
Injection Volume: 10 µL
Visualizations
Ambrisentan Degradation Pathway
Caption: Proposed degradation pathways of Ambrisentan under different stress conditions.
Experimental Workflow for Degradation Product Identification
References
- 1. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Isolation and Structural Characterization of a major degradation product of Ambrisentan using Q-TOF-MS, NMR and FTIR | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method | Semantic Scholar [semanticscholar.org]
- 10. pubs.sciepub.com [pubs.sciepub.com]
Technical Support Center: Solubility Enhancement for rac-Ambrisentan Methyl Ester in In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with rac-Ambrisentan Methyl Ester in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of rac-Ambrisentan Methyl Ester?
For initial solubilization, preparing a high-concentration stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations.[1] Other potential organic solvents include chloroform and dichloromethane.
Q2: My rac-Ambrisentan Methyl Ester precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. Why is this happening and what can I do?
This is a common issue known as "crashing out," which occurs when a compound with poor aqueous solubility is transferred from a high-concentration organic stock to an aqueous medium.[1] Here are several strategies to mitigate this:
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Lower the final concentration: The final concentration of the compound in your assay may be exceeding its aqueous solubility limit.
-
Optimize the co-solvent percentage: Keep the final concentration of DMSO in the assay medium as low as possible (typically under 0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the compound stock solution can help improve solubility.[1]
-
Use a co-solvent system: A mixture of solvents may be more effective at maintaining solubility than a single solvent.
-
Employ sonication or vortexing: Gentle mixing can help keep the compound in solution, but be cautious to avoid compound degradation.
Q3: How does pH affect the solubility of Ambrisentan and its methyl ester?
Q4: Are there any alternative methods to enhance the aqueous solubility of rac-Ambrisentan Methyl Ester?
Yes, several formulation strategies can be employed to improve aqueous solubility:
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can help maintain compound solubility in aqueous solutions.[1]
-
Complexation: Cyclodextrins can be used as complexing agents to increase the solubility of poorly soluble drugs.
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility and is "crashing out" of the organic stock solution. | - Lower the final concentration of the compound. - Decrease the final percentage of the organic solvent (e.g., DMSO). - Pre-warm the aqueous medium to 37°C before adding the compound stock while vortexing.[1] - Consider using a co-solvent system or adding a small amount of a biocompatible surfactant (e.g., Tween-20) to the assay medium.[1] |
| The solution appears cloudy or hazy after dilution. | Formation of fine precipitate or aggregates. | - Visually inspect the solution under a microscope. - Filter the final solution through a sterile 0.22 µm filter to remove aggregates. - Use dynamic light scattering (DLS) to check for the presence of aggregates. |
| Inconsistent or non-reproducible assay results. | Poor solubility leading to variable effective concentrations of the compound. | - Prepare fresh working solutions for each experiment from a frozen stock. - Ensure complete dissolution of the stock solution before each use. - Perform a solubility test to determine the maximum soluble concentration in your assay medium. |
| Observed cytotoxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the organic solvent in the assay to a non-toxic level (typically <0.5% for DMSO).[1] - Run a dose-response curve for the solvent alone to determine its cytotoxic threshold in your specific cell line. |
Quantitative Solubility Data
The following table summarizes the available solubility data for Ambrisentan. While this data is for the parent compound, it can serve as a useful reference for rac-Ambrisentan Methyl Ester.
| Solvent | Concentration | Notes |
| Organic Solvents | ||
| DMSO | 100 mg/mL[3] | For Ambrisentan. Ultrasonic assistance may be needed. |
| 30 mg/mL[4] | For Ambrisentan. | |
| Ethanol | Slightly soluble[4] | For Ambrisentan. |
| Methanol | Slightly soluble[4] | For Ambrisentan. |
| Chloroform | Soluble | Listed as a solvent for rac-Ambrisentan Methyl Ester by a commercial supplier. |
| Dichloromethane | Soluble | Listed as a solvent for rac-Ambrisentan Methyl Ester by a commercial supplier. |
| Aqueous Solutions (for Ambrisentan) | ||
| Water | 0.059 mg/mL | |
| 0.1 N HCl | 0.316 mg/mL | |
| pH 6.8 Buffer | 0.524 mg/mL | |
| pH 7.4 Buffer | 0.721 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
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Accurately weigh the desired amount of rac-Ambrisentan Methyl Ester in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming (if the compound is heat-stable) or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Approximate Aqueous Solubility (Kinetic Solubility)
This protocol helps to estimate the maximum soluble concentration of your compound in the final assay medium.
-
Prepare a series of 2-fold serial dilutions of your high-concentration DMSO stock solution in DMSO.
-
In a clear 96-well plate, add your specific cell culture medium or aqueous buffer to the wells.
-
Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of DMSO stock to 100 µL of medium), ensuring the final DMSO concentration is consistent and non-toxic.
-
Mix the plate well and incubate at your assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is your approximate kinetic solubility. This can also be measured more quantitatively by assessing the turbidity of the solutions using a plate reader.
Signaling Pathway and Experimental Workflow
Ambrisentan is a selective antagonist of the Endothelin A (ETA) receptor. The following diagram illustrates the simplified signaling pathway of Endothelin-1 (ET-1) and the point of intervention for Ambrisentan.
References
Preventing racemization during Ambrisentan ester hydrolysis
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted guidance on a critical step in the synthesis of Ambrisentan: the hydrolysis of its ester precursor while preserving stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during Ambrisentan ester hydrolysis?
A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For Ambrisentan, the desired therapeutic activity resides in the (S)-enantiomer. The chiral center is at the carbon alpha to the carboxylic acid (C2), which bears a single acidic proton. During hydrolysis, especially under harsh basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of the desired stereochemistry and resulting in a mixture of (S)- and (R)-Ambrisentan, which reduces the therapeutic efficacy and introduces an unwanted stereoisomer.[1]
Q2: What is the chemical mechanism of racemization during base-catalyzed ester hydrolysis?
A: Base-catalyzed racemization occurs concurrently with hydrolysis (saponification). A base (e.g., hydroxide) can abstract the acidic proton on the carbon alpha to the ester carbonyl. This deprotonation forms a planar, resonance-stabilized enolate anion. While the ester hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, the formation of this planar enolate temporarily destroys the chiral center. When the enolate is reprotonated by a proton source (like water or solvent), the proton can add to either the top or bottom face of the planar structure with roughly equal probability, yielding a racemic or near-racemic mixture of the ester, which is then hydrolyzed to the racemic carboxylic acid.[1]
Q3: Which hydrolysis conditions, acidic or basic, are more likely to cause racemization?
A: Basic conditions are generally more prone to causing racemization for substrates like Ambrisentan esters.[1] Base-catalyzed hydrolysis directly involves the formation of a planar enolate intermediate by abstracting the alpha-proton.[1][2] While acid-catalyzed hydrolysis can also lead to racemization via a planar enol intermediate, the process is often slower. However, for practical purposes, base-catalyzed hydrolysis is frequently used because it is an irreversible process, as the final carboxylic acid is deprotonated to a carboxylate salt, driving the reaction to completion.[2][3] The key is to use mild basic conditions to favor the saponification pathway over the racemization pathway.
Q4: How can I determine if my Ambrisentan product has racemized?
A: The most reliable and widely used method for determining the enantiomeric purity (and thus, the extent of racemization) of Ambrisentan is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[4][5][6] This technique uses a chiral stationary phase (CSP) to separate the (S)- and (R)-enantiomers, allowing for their precise quantification.[7] The result is typically expressed as enantiomeric excess (% ee).[8] A decrease in % ee from the starting ester to the final acid product indicates that racemization has occurred.
Troubleshooting Guide: Low Enantiomeric Excess
Problem: My final Ambrisentan product shows a significantly lower enantiomeric excess (% ee) than my starting ester after hydrolysis. What are the likely causes and how can I fix it?
This guide provides a systematic approach to diagnosing and resolving the issue.
Step 1: Rigorously Validate Your Analytical Method
Before modifying your reaction, you must confirm that your measurement is accurate. An unvalidated Chiral HPLC method can give misleading % ee values.[9]
-
Question: Is your Chiral HPLC method fully validated?
-
Action: Verify the key parameters outlined in the table below. Prepare and run standards of known enantiomeric composition (e.g., a racemic mixture and a pure enantiomer standard) to confirm your method's accuracy.[5][9]
Step 2: Review and Optimize Hydrolysis Conditions
Harsh reaction conditions are the most common cause of racemization.
-
Question: Are your hydrolysis conditions too harsh?
-
Action: Compare your reaction parameters to those in the table below. Strong bases, high temperatures, and prolonged reaction times significantly increase the rate of enolate formation and subsequent racemization.[10] Switch to milder conditions. For instance, use a weaker base like potassium carbonate (K₂CO₃) or conduct the reaction with lithium hydroxide (LiOH) at a lower temperature (e.g., 0 °C to room temperature).[11]
Step 3: Assess the Work-up Procedure
The purification and isolation steps can also impact the final product's purity.
-
Question: Could your work-up procedure be contributing to racemization?
-
Action: Ensure the acidification step during work-up is performed at low temperatures (e.g., using an ice bath). While the carboxylate salt is resistant to racemization, prolonged exposure of the final carboxylic acid product to either acidic or basic conditions at elevated temperatures should be avoided.[11]
Step 4: Check the Purity of the Starting Material
Finally, confirm the stereochemical purity of your starting material.
-
Question: Are you certain of the enantiomeric purity of your starting Ambrisentan ester?
-
Action: Analyze the starting ester using your validated Chiral HPLC method to establish a baseline % ee. This ensures you are not attributing a loss of purity to the hydrolysis step if the starting material was already partially racemized.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Data Presentation
Table 1: Influence of Hydrolysis Conditions on Enantiomeric Excess (% ee)
This table summarizes how different reaction parameters can affect the stereochemical outcome of the hydrolysis of an (S)-Ambrisentan ester.
| Parameter | Condition A (Harsh) | Condition B (Moderate) | Condition C (Mild - Recommended) | Expected Impact on Racemization |
| Base | 2 M Sodium Hydroxide (NaOH) | 1 M Lithium Hydroxide (LiOH) | 1 M Potassium Carbonate (K₂CO₃) | Stronger bases increase racemization risk. |
| Solvent | Dioxane / H₂O | Tetrahydrofuran (THF) / H₂O | Methanol (MeOH) / H₂O | Aprotic co-solvents can influence base strength. |
| Temperature | 80 - 100 °C (Reflux) | 20 - 25 °C (Room Temp) | 0 - 5 °C (Ice Bath) | Higher temperatures significantly accelerate racemization. |
| Reaction Time | 6 - 12 hours | 4 - 6 hours | 12 - 24 hours (monitored) | Longer times at high temp increase risk. Mild conditions may require longer times. |
| Expected % ee | < 90% | 95 - 98% | > 99.5% | A qualitative prediction of the final enantiomeric purity. |
Experimental Protocols
Protocol 1: Recommended Mild Basic Hydrolysis of (S)-Ambrisentan Methyl Ester
This protocol is designed to minimize racemization while achieving complete hydrolysis.
Materials:
-
(S)-Ambrisentan Methyl Ester (>99.5% ee)
-
Methanol (ACS Grade)
-
Deionized Water
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve (S)-Ambrisentan methyl ester (1.0 eq) in a mixture of Methanol and Water (e.g., 3:1 v/v) in a round-bottom flask.
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate vessel, dissolve LiOH·H₂O (1.5 eq) in deionized water and cool the solution to 0 °C.
-
Slowly add the cold LiOH solution to the ester solution, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC (approx. 4-8 hours).
-
Once the reaction is complete (disappearance of starting material), carefully add 1 M HCl at 0 °C to acidify the mixture to a pH of ~2-3.
-
Extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield (S)-Ambrisentan as a solid.
-
Analyze the final product for enantiomeric excess using the Chiral HPLC method described below.
Protocol 2: Chiral HPLC Analysis of Ambrisentan
This method is for determining the enantiomeric excess (% ee) of Ambrisentan samples.[4][5]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column: e.g., Chiralcel® OZ-3R (Cellulose 3-chloro-4-methylphenylcarbamate)[4]
Mobile Phase & Conditions:
-
Mobile Phase: A mixture of 20 mM sodium formate (pH adjusted to 3.0 with formic acid) and acetonitrile (e.g., 55:45 v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm[12]
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a solution of the Ambrisentan sample (starting ester or final acid) in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[5]
-
Standard Preparation: Prepare a solution of racemic Ambrisentan to identify the retention times of both the (S)- and (R)-enantiomers.
-
Analysis: Inject the sample onto the column and record the chromatogram.
-
Calculation: Identify the peaks corresponding to the (S)- and (R)-enantiomers. Calculate the enantiomeric excess using the peak areas (A) with the formula: % ee = [(A_S - A_R) / (A_S + A_R)] x 100
Table 2: Key Chiral HPLC Method Validation Parameters
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | Rs > 1.5 | Ensures complete separation of the (S)- and (R)-enantiomer peaks.[9] |
| Accuracy | Recovery of 98-102% for known standards | Confirms the measured % ee matches the true value of a standard.[9] |
| Precision | Relative Standard Deviation (RSD) < 2% | Ensures consistent results upon repeated injections of the same sample.[5] |
| Linearity | Correlation coefficient (r²) > 0.999 | Verifies that the detector response is proportional to the concentration of each enantiomer.[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | Defines the lowest concentration of the minor enantiomer that can be reliably quantified.[5] |
Mechanism Visualization
Mechanism of Base-Catalyzed Racemization
Caption: The competing pathways of hydrolysis and base-catalyzed racemization.
References
- 1. youtube.com [youtube.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
rac Ambrisentan Methyl Ester stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of rac Ambrisentan Methyl Ester. The following information is curated to address common challenges and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1][2][3] It is also advisable to protect the compound from air and light to minimize degradation.[2]
Q2: What are the main factors that can cause degradation of Ambrisentan and its derivatives?
Based on forced degradation studies on Ambrisentan, the primary factors causing degradation are acidic and basic conditions, as well as oxidative stress.[4][5][6] Significant degradation has been observed under these conditions. Some studies also report degradation under neutral hydrolysis.[7] The compound is generally found to be stable under thermal and photolytic stress.[4]
Q3: How can I monitor the stability of this compound in my samples?
A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and reliable technique for monitoring the stability of Ambrisentan and its derivatives.[4][5][8][9][10][11] This method can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the remaining intact compound.
Q4: Are there any known degradation products of Ambrisentan?
Yes, several degradation products of Ambrisentan have been identified and characterized, particularly under acidic, basic, and oxidative stress conditions.[4][6] One major degradation product has been identified under neutral hydrolytic conditions as 2-(2,2-diphenylvinyloxy)-4,6-dimethylpyrimidine.[7]
Stability Testing Data Summary
The following table summarizes the results from forced degradation studies on Ambrisentan, which can serve as a reference for the stability of this compound.
| Stress Condition | Reagents and Duration | Temperature | % Degradation of Ambrisentan |
| Acid Hydrolysis | 0.1 N HCl, 4 hours | 60°C | Significant Degradation Observed |
| Base Hydrolysis | 0.5 N NaOH, 8 hours | 60°C | Slight Degradation Observed |
| Oxidative | 3% H₂O₂, 48 hours | Room Temperature | Significant Degradation Observed |
| Neutral Hydrolysis | Water, 8 hours | 60°C | Degradation Observed |
| Thermal | Solid State | 60°C | Stable |
| Photolytic | Solid State, Direct Sunlight, 6 hours | Ambient | Stable |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions. The data presented here is a qualitative summary from multiple sources.[4][5]
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix the stock solution with 0.5 N NaOH and heat at 60°C for 8 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 48 hours.
-
Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C for 8 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 60°C.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7] A sample protected from light (e.g., wrapped in aluminum foil) should be used as a dark control.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 20 µg/mL) with the mobile phase and analyze by a validated stability-indicating RP-HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Stability-Indicating RP-HPLC Method
The following is an example of an RP-HPLC method that can be adapted for the analysis of this compound and its degradation products.
| Parameter | Specification |
| Column | SunFire C18 (or equivalent), 5 µm particle size |
| Mobile Phase | Gradient mixture of: A) Potassium dihydrogen orthophosphate buffer (pH adjusted to 2.5 with ortho-phosphoric acid) and B) Acetonitrile:Methanol mixture. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm[4][11] |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | - Blocked column frit- Contamination in the injector or tubing- Mobile phase precipitation | - Flush the column in the reverse direction- Clean the injector and tubing- Ensure mobile phase components are fully dissolved and filter the mobile phase |
| Peak Splitting or Tailing | - Column degradation- Sample solvent incompatible with mobile phase- Column overloading | - Replace the column- Dissolve the sample in the mobile phase- Reduce the injection volume or sample concentration |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity mobile phase- Implement a thorough needle wash protocol- Inject a blank run to identify the source of contamination |
| Baseline Noise or Drift | - Air bubbles in the pump or detector- Contaminated mobile phase- Detector lamp aging | - Degas the mobile phase thoroughly- Flush the system with a strong solvent- Replace the detector lamp |
Visualized Workflows and Pathways
Caption: Workflow for a forced degradation stability study.
Caption: Potential degradation pathways of Ambrisentan.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
Technical Support Center: Chiral Resolution of Ambrisentan Enantiomers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of Ambrisentan enantiomers. Below you will find troubleshooting guides and frequently asked questions to address common issues and optimize your analytical methods.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the enantiomeric resolution of Ambrisentan.
Issue 1: Poor or No Resolution of Ambrisentan Enantiomers
Question: Why am I observing poor or no separation between the (S)-Ambrisentan and (R)-Ambrisentan peaks?
Answer: Inadequate resolution is a common hurdle in chiral chromatography. The primary cause is often a suboptimal combination of the chiral stationary phase (CSP) and the mobile phase, which fails to create a sufficient energy difference between the transient diastereomeric complexes formed by the enantiomers and the CSP.
Troubleshooting Steps:
-
Re-evaluate the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for their broad applicability. If your current CSP is not providing adequate separation, a systematic screening of different CSPs is the most effective approach. For Ambrisentan, successful separations have been reported on cellulose-based columns like Chiralcel® OZ-3R and amylose-based columns like Chiralpak® AD-H.[1][2]
-
Optimize the Mobile Phase Composition:
-
Solvent Ratio: The ratio of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) to the non-polar solvent (e.g., n-hexane) in normal-phase chromatography, or the aqueous buffer to the organic solvent in reversed-phase chromatography, significantly impacts selectivity. Systematically vary the percentage of the organic modifier in small increments (e.g., 2-5%).
-
Mobile Phase Additives: For acidic compounds like Ambrisentan, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and selectivity. In reversed-phase methods, the pH of the aqueous buffer is crucial; for Ambrisentan, a pH of 3.0 has been shown to be effective.[3]
-
-
Adjust the Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with a range of temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often, but not always, improve resolution by enhancing the stability of the diastereomeric complexes.
-
Modify the Flow Rate: Reducing the flow rate can sometimes increase the interaction time between the enantiomers and the CSP, leading to better resolution, albeit with longer analysis times.
Issue 2: Peak Tailing in Ambrisentan Chromatograms
Question: My Ambrisentan enantiomer peaks are showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing can compromise resolution and the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column hardware.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For ionizable compounds like Ambrisentan, a mobile phase pH close to its pKa can cause peak tailing. Ensure the mobile phase pH is sufficiently low (e.g., pH 3.0) to keep Ambrisentan in a single protonation state.[3]
-
Use of Mobile Phase Additives: For basic analytes, a basic additive like diethylamine (DEA) can reduce tailing by masking active sites on the stationary phase. For acidic analytes like Ambrisentan, an acidic modifier can serve a similar purpose.
-
Check for Column Contamination: Contaminants from previous injections can create active sites that lead to tailing. Flush the column with a strong solvent recommended by the manufacturer.
-
Inspect for Column Bed Deformation: A void at the column inlet or a partially blocked inlet frit can distort peak shape. Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is best for resolving Ambrisentan enantiomers?
A1: While CSP selection is often empirical, polysaccharide-based CSPs have demonstrated good performance for Ambrisentan. Specifically, Chiralcel® OZ-3R (a cellulose-based CSP) and Chiralpak® AD-H (an amylose-based CSP) have been successfully used.[1][2] A screening of a few different polysaccharide-based columns is a recommended starting point.
Q2: What are typical starting conditions for an HPLC method for Ambrisentan enantiomers?
A2: Based on published methods, here are two effective starting points:
-
Method 1 (Reversed-Phase):
-
Column: Chiralcel® OZ-3R
-
Mobile Phase: 20 mM sodium formate (pH 3.0) with acetonitrile (55:45 v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 220 nm
-
-
Method 2 (Normal-Phase):
-
Column: Chiralpak® AD-H
-
Mobile Phase: n-hexane:ethanol (85:15 v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Q3: Can I use Supercritical Fluid Chromatography (SFC) or Capillary Electrophoresis (CE) for Ambrisentan enantiomer separation?
A3: Yes, both SFC and CE are viable alternatives to HPLC.
-
SFC often provides faster separations and is a more environmentally friendly technique due to the use of supercritical CO2 as the main mobile phase. Polysaccharide-based CSPs used in HPLC are also effective in SFC.
-
CE offers high separation efficiency and low sample and reagent consumption. A successful method for Ambrisentan has been developed using γ-cyclodextrin as a chiral selector in the background electrolyte.[1][4]
Q4: How do I deal with interfering peaks from impurities or degradation products?
A4: If you suspect interference, a stability-indicating method should be developed. This involves subjecting the Ambrisentan sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The chromatographic method is then optimized to ensure that the enantiomer peaks are well-resolved from any impurity or degradant peaks. Coupling your separation with a mass spectrometer (LC-MS) can help in identifying the interfering species.
Q5: My resolution is decreasing over the lifetime of the column. What can I do?
A5: A decline in performance can be due to column contamination or degradation.
-
Column Washing: Regularly flush the column with appropriate strong solvents as recommended by the manufacturer.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample.
-
Sample Filtration: Always filter your samples before injection to remove particulate matter that could block the column frit.
Data Presentation
Table 1: Comparison of HPLC and CE Methods for Ambrisentan Enantiomer Resolution
| Parameter | HPLC Method 1 (Reversed-Phase)[3] | HPLC Method 2 (Normal-Phase)[2] | CE Method[1][4] |
| Technique | High-Performance Liquid Chromatography | High-Performance Liquid Chromatography | Capillary Electrophoresis |
| Chiral Selector | Chiralcel® OZ-3R (Cellulose-based) | Chiralpak® AD-H (Amylose-based) | γ-Cyclodextrin |
| Mobile Phase/BGE | 20 mM Sodium Formate (pH 3.0) : Acetonitrile (55:45) | n-Hexane : Ethanol (85:15) | Not specified in detail |
| Resolution (Rs) | > 2.5 | > 3.0 | Not specified in detail |
| Analysis Time | < 6 minutes | ~11 minutes | Not specified in detail |
| Detection | UV at 220 nm | UV at 220 nm | Not specified in detail |
Experimental Protocols
Protocol 1: HPLC Enantioseparation of Ambrisentan on Chiralpak® AD-H (Normal-Phase)
This protocol is based on a validated method for the enantiomeric separation of Ambrisentan.[2]
1. Materials and Reagents:
-
Ambrisentan reference standard and sample
-
(R)-Ambrisentan reference standard
-
HPLC grade n-hexane
-
HPLC grade ethanol
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: n-hexane:ethanol (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile phase
3. Sample Preparation:
-
Prepare a stock solution of Ambrisentan in the diluent at a concentration of approximately 500 µg/mL.
-
Prepare a resolution solution containing both (S)-Ambrisentan and (R)-Ambrisentan to verify system suitability.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the resolution solution to confirm the separation of the two enantiomers with a resolution of > 3.0.
-
Inject the sample solution.
-
The typical retention times are approximately 9.6 minutes for (S)-Ambrisentan and 10.9 minutes for (R)-Ambrisentan.[2]
Protocol 2: HPLC Enantioseparation of Ambrisentan on Chiralcel® OZ-3R (Reversed-Phase)
This protocol is based on a rapid and sensitive method for Ambrisentan enantiomers.[3]
1. Materials and Reagents:
-
Ambrisentan reference standard and sample
-
(R)-Ambrisentan reference standard
-
Sodium formate
-
Formic acid
-
HPLC grade acetonitrile
-
HPLC grade water
-
Chiralcel® OZ-3R column (e.g., 150 x 4.6 mm, 3 µm)
2. Chromatographic Conditions:
-
Mobile Phase: 20 mM sodium formate buffer (pH 3.0) : acetonitrile (55:45, v/v). To prepare the buffer, dissolve the appropriate amount of sodium formate in water, adjust the pH to 3.0 with formic acid.
-
Flow Rate: 1.0 mL/min (adjust as per column dimensions and particle size)
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Prepare a stock solution of Ambrisentan in the mobile phase.
-
Prepare a resolution solution containing both enantiomers.
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the resolution solution to ensure a resolution of > 2.5 is achieved.
-
Inject the sample solution.
-
The analysis time is expected to be less than 6 minutes.[3]
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Ambrisentan enantiomers.
Caption: A decision tree for troubleshooting poor resolution in chiral separations.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of rac Ambrisentan Methyl Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalysis of racemic Ambrisentan Methyl Ester.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantitative analysis of rac Ambrisentan Methyl Ester in biological matrices using LC-MS/MS.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatographic conditions.[1] 2. Interaction of the analyte with active sites on the column. | 1. Optimize Mobile Phase: Adjust the pH and organic modifier composition of the mobile phase.[1] 2. Column Selection: Test different C18 columns or consider a different stationary phase.[1] 3. Gradient Elution: Optimize the gradient slope to improve peak shape.[2] |
| Low Analyte Recovery | 1. Inefficient sample extraction.[1] 2. Analyte degradation during sample processing. | 1. Optimize Extraction: Evaluate different extraction techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT).[1][2] 2. pH Adjustment: Ensure the pH of the sample is optimal for the chosen extraction method. 3. Stability Assessment: Evaluate the stability of this compound under the conditions used for sample preparation. |
| Inconsistent or Irreproducible Results | 1. Significant and variable matrix effects between samples.[3] 2. Inconsistent sample preparation. 3. Contamination of the LC-MS system.[4] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[5][6] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.[2] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] 4. Implement a Divert Valve: Use a divert valve to direct the early and late eluting matrix components to waste, reducing source contamination.[4] |
| Signal Suppression or Enhancement | Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfering with the ionization of the analyte.[2][3][7] | 1. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering peaks.[2] 2. Enhance Sample Cleanup: Implement more rigorous sample preparation methods like SPE to remove interfering substances.[2][8] 3. Change Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for some compounds.[7][9] |
Frequently Asked Questions (FAQs)
A list of common questions regarding matrix effects in the bioanalysis of this compound.
Q1: What are matrix effects and how do they affect my analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] Matrix effects are a primary concern in quantitative bioanalysis as they can negatively impact the accuracy, precision, and sensitivity of the method.[5]
Q2: How can I determine if my assay is experiencing matrix effects?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3][7] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution.[3] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Q3: What are the most common sources of matrix effects in plasma samples?
A3: In plasma, the most notorious sources of matrix effects are phospholipids from cell membranes.[7][8] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants (e.g., Li-heparin), can also cause interference.[3][9]
Q4: How can I minimize or eliminate matrix effects during method development?
A4: A multi-pronged approach is most effective:
-
Sample Preparation: Employing efficient sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is crucial to remove a significant portion of interfering matrix components.[2][7]
-
Chromatography: Optimizing chromatographic conditions to achieve better separation between this compound and matrix components can significantly reduce interference.[1][2]
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thus providing effective compensation.[5][6]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer have a significant impact.[4]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A5: While a SIL-IS is considered the gold standard for compensating for matrix effects, an analog internal standard that has similar chemical properties and chromatographic behavior can sometimes be used.[5][6] However, it may not perfectly track the analyte's ionization behavior.[3] Regulatory guidelines often recommend demonstrating the effectiveness of the chosen internal standard in mitigating matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
This protocol outlines the steps to quantify the matrix effect for this compound.
-
Prepare Solutions:
-
Set A: Prepare a solution of this compound in a neat solvent (e.g., mobile phase) at a specific concentration (e.g., medium QC level).
-
Set B: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method. After the final extraction step, spike the extracts with this compound to achieve the same final concentration as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculation of Matrix Factor (MF):
-
Calculate IS-Normalized MF (if applicable):
-
If an internal standard is used, calculate the IS-normalized MF to assess its ability to compensate for the matrix effect.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
The IS-normalized MF should ideally be close to 1.0.[3]
-
Visualizations
Caption: Ion Suppression Mechanism in Electrospray Ionization (ESI).
Caption: Systematic workflow for troubleshooting matrix effects.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diastereomeric Resolution of Ambrisentan
Welcome to the technical support center for the diastereomeric resolution of Ambrisentan. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the diastereomeric resolution of Ambrisentan, providing potential causes and actionable solutions.
Frequently Asked Questions
Q1: What is the general principle behind the diastereomeric resolution of Ambrisentan?
Ambrisentan, chemically (S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid, is a chiral molecule.[1] Diastereomeric resolution is a classical method used to separate the desired (S)-enantiomer from its (R)-enantiomer. The process involves reacting the racemic mixture of Ambrisentan with a single, pure enantiomer of another chiral compound, known as a resolving agent.[2] This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomers have different solubilities, allowing them to be separated by fractional crystallization.[2][3] After separation, the desired diastereomeric salt is treated to remove the resolving agent, yielding the optically pure (S)-Ambrisentan.
Q2: Which chiral resolving agents are commonly used for Ambrisentan or its precursors?
The resolution can be performed on Ambrisentan itself or on a chiral intermediate, such as (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[4][5] Common classes of resolving agents for acidic compounds like Ambrisentan are chiral amines.[6][5] Specific examples cited in patents for resolving Ambrisentan's precursors include:
The choice of resolving agent is critical and often determined empirically by screening various candidates to find the one that provides the best crystal quality and separation efficiency.[7]
Q3: My resolution yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common challenge in diastereomeric resolution. The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer from the racemate.[6] However, practical yields are often lower due to several factors.
Troubleshooting Low Yield:
-
Suboptimal Resolving Agent: The chosen resolving agent may form a salt that is too soluble or does not crystallize well.
-
Solution: Screen a variety of chiral resolving agents. Compare the diastereomeric excess (d.e.) and crystallization yield for each.
-
-
Incorrect Stoichiometry: The molar ratio of the racemic mixture to the resolving agent is crucial.[5] Using too much or too little can affect salt formation and solubility equilibrium.
-
Solution: Experiment with different molar ratios. While a 1:1 ratio of resolving agent to the target enantiomer (i.e., a 1:0.5 ratio of resolving agent to racemate) is a common starting point, this is not always optimal. Some processes may even use a 2:1 ratio of racemic acid to the chiral substance.[5]
-
-
Poor Solvent Choice: The solvent system dramatically influences the solubility of the two diastereomeric salts. The ideal solvent should maximize the solubility difference between them.
-
Solution: Conduct solubility studies for the diastereomeric salts in various solvents and solvent mixtures (e.g., alcohols, ketones, water mixtures).[8] The goal is to find a system where one salt is sparingly soluble and crystallizes out, while the other remains in solution.
-
-
Thermodynamic vs. Kinetic Control: The crystallization process can be under thermodynamic or kinetic control.[7][9] Prolonged crystallization times may allow the system to reach thermodynamic equilibrium, which could favor the undesired diastereomer or result in co-precipitation, thus reducing the purity and isolated yield of the desired product.[9]
-
Solution: Investigate the effect of crystallization time and temperature. Rapid crystallization and filtration might favor the kinetically preferred, purer product, even if the overall isolated mass is slightly lower.[9]
-
Experimental Parameters & Optimization
Q4: How do temperature and crystallization time affect the resolution outcome?
Temperature and time are critical parameters that directly influence crystal growth, purity, and yield.
-
Temperature: Controls the supersaturation of the solution, which is the driving force for crystallization. A carefully controlled cooling profile can selectively crystallize the desired diastereomer. Seeding the solution at a specific temperature can also be crucial.[9]
-
Time: Longer crystallization times can lead to a higher overall yield but may decrease the enantiomeric purity as the system moves toward thermodynamic equilibrium, potentially causing the undesired diastereomer to crystallize out as well.[9] Conversely, very short times may result in high purity but low yield.
The interplay between these factors is complex. For some systems, rapid crystallization at low temperatures gives the best purity, while for others, slow cooling over many hours is optimal.[9]
Data on Resolution Parameters:
The following table summarizes findings from a study on diastereomeric resolution, illustrating the impact of time and temperature on yield and purity. While not specific to Ambrisentan, the principles are broadly applicable.
| Crystallization Time | Temperature Profile | Yield (%) | Enantiomeric Purity (ee %) | Efficacy of Resolution |
| ~15 minutes | Cooled to -7°C | Moderate | 83.5 - 89.1 | High |
| Overnight (~12 hours) | Kept at 5°C | 97.0 | 44.0 | Low |
| Data adapted from a study on the influence of crystallization conditions.[9] |
Q5: The diastereomeric excess (d.e.) of my crystallized salt is poor. How can I improve the purity?
Poor diastereomeric excess indicates co-precipitation of the undesired diastereomer.
Troubleshooting Poor Purity:
-
Recrystallization: This is the most common method to improve purity. The isolated diastereomeric salt is redissolved in a suitable solvent (or solvent mixture) and recrystallized. This process can be repeated until the desired purity is achieved, though each step will result in some loss of material.
-
Optimize Solvent and Temperature: As mentioned, the solvent choice is paramount. A solvent system that creates a larger solubility difference between the diastereomers will yield a purer product. Experiment with different cooling rates; a slower cooling rate sometimes allows for more selective crystallization.
-
Seeding: Introducing a small number of pure crystals of the desired diastereomeric salt (seeding) when the solution is supersaturated can promote the crystallization of that specific diastereomer and improve purity.[7]
-
Wash Step: After filtration, washing the filter cake with a small amount of cold solvent can help remove the mother liquor, which contains the dissolved, undesired diastereomer. Be cautious not to use too much wash solvent, as it may dissolve the desired product.
Experimental Protocols & Workflows
General Protocol for Diastereomeric Resolution via Fractional Crystallization
This protocol provides a general methodology. Specific quantities, solvents, and temperatures must be optimized for the Ambrisentan system.
-
Salt Formation:
-
Dissolve the racemic Ambrisentan (or its precursor) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating.
-
In a separate vessel, dissolve the chiral resolving agent (e.g., (S)-1-(4-nitrophenyl)ethylamine) in the same solvent, typically in a 0.5 to 1.0 molar equivalent ratio relative to the racemate.
-
Slowly add the resolving agent solution to the Ambrisentan solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool. The cooling profile can be critical: either slow cooling to room temperature followed by further cooling in an ice bath, or a controlled, slow ramp-down.
-
If seeding, add a few crystals of the pure desired diastereomeric salt once the solution is saturated.
-
Observe for crystal formation. The time can range from minutes to overnight.[9]
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Purity Analysis:
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidify or basify the aqueous layer (depending on the resolving agent used) to break the salt bond. For an amine resolving agent, add an acid (e.g., HCl) to protonate it, making it water-soluble. For an acidic resolving agent, add a base (e.g., NaOH).
-
Separate the organic layer, which now contains the free, enantiomerically enriched Ambrisentan.
-
Wash the organic layer, dry it (e.g., with anhydrous sodium sulfate), and evaporate the solvent to yield the final product.
-
-
Final Analysis:
Visualizing the Workflow
The following diagrams illustrate the key processes and decision points in developing a diastereomeric resolution protocol.
Caption: General workflow for the diastereomeric resolution of Ambrisentan.
Caption: Troubleshooting decision tree for optimizing resolution yield and purity.
References
- 1. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. WO2009017777A2 - Metabolites and derivatives of ambrisentan - Google Patents [patents.google.com]
- 5. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
Validation & Comparative
A Comparative Guide to the In Vitro Activity of Ambrisentan Enantiomers and Their Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro pharmacological profiles of (S)-Ambrisentan and its related compound, rac-Ambrisentan Methyl Ester. The information presented herein is intended to assist researchers in understanding the nuances of their respective activities against the endothelin receptor system.
Executive Summary
(S)-Ambrisentan is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation. In contrast, rac-Ambrisentan Methyl Ester is understood to be a synthetic intermediate or a prodrug of Ambrisentan. As a methyl ester, it is unlikely to exhibit significant intrinsic activity in vitro and requires hydrolysis to its active carboxylic acid form, Ambrisentan. The focus of this guide is therefore on the well-characterized in vitro activity of (S)-Ambrisentan, the pharmacologically active enantiomer. While direct comparative data for rac-Ambrisentan Methyl Ester is unavailable due to its likely inactive nature, this guide will provide a comprehensive overview of (S)-Ambrisentan's activity, supported by experimental data and protocols.
Data Presentation: In Vitro Activity of (S)-Ambrisentan
The following table summarizes the quantitative in vitro activity of (S)-Ambrisentan from various assays. It is important to note that values can vary depending on the experimental system, tissue origin, and assay conditions.
| Parameter | Value | Receptor/Tissue | Assay Type | Reference |
| Ki | ~0.011 nM | Human Ventricular Myocyte-derived ETA | Radioligand Binding Assay | [1] |
| Selectivity | >4000-fold for ETA over ETB | Human Ventricular Myocyte-derived Receptors | Radioligand Binding Assay | [1][2] |
| Ki | 1 nM | ETA | Radioligand Binding Assay | |
| Ki | 195 nM | ETB | Radioligand Binding Assay | |
| Selectivity | ~200-fold for ETA over ETB | Not Specified | Radioligand Binding Assay | [3] |
| Selectivity | 77:1 for ETA over ETB | Not Specified | Competitive Receptor Binding Assay | [4] |
| pKB | 7.38 ± 0.13 | Human Pulmonary Artery | Functional Vasoconstriction Assay | [5] |
| pKB | 6.96 ± 0.10 | Human Radial Artery | Functional Vasoconstriction Assay | [5] |
Experimental Protocols
Endothelin Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a typical radioligand binding assay to determine the binding affinity (Ki) of a test compound like (S)-Ambrisentan for ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).
-
Test compound: (S)-Ambrisentan.
-
Non-specific binding control: Unlabeled Endothelin-1 (1 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes (20-40 µg protein), [¹²⁵I]-ET-1 (at a concentration near its Kd, e.g., 25 pM), and varying concentrations of (S)-Ambrisentan in the binding buffer.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of (S)-Ambrisentan that inhibits 50% of the specific binding of [¹²⁵I]-ET-1). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Vasoconstriction Assay (Isolated Artery Rings)
This protocol describes a functional assay to evaluate the antagonist effect of (S)-Ambrisentan on ET-1-induced vasoconstriction in isolated arterial rings.[5][7]
Materials:
-
Isolated arterial tissue (e.g., human pulmonary artery, rat thoracic aorta).[5][7]
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Endothelin-1 (ET-1).
-
Test compound: (S)-Ambrisentan.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Excise the artery and place it in ice-cold Krebs-Henseleit solution. Clean the artery of adhering tissue and cut it into rings (3-4 mm in length).[7]
-
Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.[7]
-
Equilibration: Apply a resting tension (e.g., 1.5-2.0 grams) and allow the tissue to equilibrate for 60-90 minutes, replacing the bath solution every 15-20 minutes.[7]
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[7]
-
Antagonist Incubation: After washing out the KCl and allowing the tissue to return to baseline, incubate the rings with a specific concentration of (S)-Ambrisentan (or vehicle control) for a set period (e.g., 30-60 minutes).
-
ET-1 Concentration-Response Curve: Cumulatively add increasing concentrations of ET-1 to the bath and record the contractile response until a maximal response is achieved.
-
Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of different concentrations of (S)-Ambrisentan. Determine the pKB value from the rightward shift of the concentration-response curves using the Clark plot analysis.[5]
Mandatory Visualizations
Caption: Endothelin Receptor Signaling Pathway and Site of Action for (S)-Ambrisentan.
Caption: Workflow for Determining Antagonist Potency using an Isolated Artery Assay.
References
- 1. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Ambrisentan Enantiomers in Endothelin Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the (S)- and (R)-enantiomers of Ambrisentan, a selective endothelin type-A (ETA) receptor antagonist. This analysis is supported by available preclinical data and detailed experimental methodologies.
Ambrisentan, an established therapeutic agent for pulmonary arterial hypertension (PAH), is the pharmacologically active (+)-(2S)-enantiomer.[1] Its efficacy stems from its high affinity and selectivity for the ETA receptor over the ETB receptor. This selective antagonism blocks the vasoconstrictive and proliferative effects of endothelin-1 (ET-1), a key mediator in the pathophysiology of PAH. While the (S)-enantiomer is the marketed drug, understanding the activity of its stereoisomer, the (R)-enantiomer, is crucial for a comprehensive pharmacological profile.
Efficacy and Receptor Binding Affinity
Preclinical studies have demonstrated that the therapeutic activity of Ambrisentan resides almost exclusively in the (S)-enantiomer. While direct comparative studies quantifying the binding affinity of the (R)-enantiomer are not extensively published, the approved drug's documentation and related literature consistently point to the (S)-form as the active moiety. Furthermore, in vivo studies have shown that the metabolic inversion of (S)-Ambrisentan to (R)-Ambrisentan is negligible, indicating that the observed clinical effects are attributable to the (S)-enantiomer.[2]
The selectivity of (S)-Ambrisentan for the ETA receptor is a key feature of its pharmacological profile. This selectivity has been quantified in various in vitro assay systems, as detailed in the table below.
| Enantiomer | Receptor | Binding Affinity (Ki) | Assay System | Reference |
| (S)-Ambrisentan | ETA | ~1 nM | Human ET receptors expressed in CHO cells | [3] |
| (S)-Ambrisentan | ETB | ~195 nM | Human ET receptors expressed in CHO cells | [3] |
| (S)-Ambrisentan | ETA | 0.63 nM | Canine cells | [3] |
| (S)-Ambrisentan | ETB | 48.7 nM | Canine cells | [3] |
| (S)-Ambrisentan | ETA | ~0.011 nM | Human ventricular myocyte-derived receptors | [3] |
| (S)-Ambrisentan | ETB | >44 nM (>4000-fold selective) | Human ventricular myocyte-derived receptors | [3] |
Experimental Protocols
The determination of binding affinities and functional antagonism of Ambrisentan enantiomers involves specialized in vitro assays. Below are detailed methodologies for key experiments typically cited in such pharmacological evaluations.
Radioligand Binding Assay for ETA and ETB Receptors
Objective: To determine the binding affinity (Ki) of the test compounds (Ambrisentan enantiomers) for the human ETA and ETB receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the recombinant human ETA or ETB receptor are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Assay:
-
The assay is performed in a competitive binding format.
-
A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the cell membrane preparations.
-
Increasing concentrations of the unlabeled test compound ((S)- or (R)-Ambrisentan) are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ET receptor antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Ambrisentan exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of ET-1 to the ETA receptor on vascular smooth muscle cells. This pathway is a critical driver of vasoconstriction and cellular proliferation in PAH.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro evaluation of ambrisentan analogues as potential endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the protective effects of selective endothelin-a receptor antagonist, ambrisentan, and dual endothelin-A/B receptor antagonist, bosentan, in experimental renal ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Determination of rac-Ambrisentan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of rac-Ambrisentan Methyl Ester, a known process-related impurity and synthetic intermediate of the active pharmaceutical ingredient, Ambrisentan. While dedicated validation studies for rac-Ambrisentan Methyl Ester are not extensively published, this document outlines established, stability-indicating analytical methods for Ambrisentan that are capable of separating and quantifying its related substances, including the methyl ester. The principles and experimental protocols detailed herein can be adapted for the specific validation of an analytical method for rac-Ambrisentan Methyl Ester.
The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), which is widely recognized for its specificity, accuracy, and precision in pharmaceutical analysis.
Comparison of HPLC Methods for Ambrisentan and its Related Substances
The following table summarizes the chromatographic conditions of various validated HPLC methods that have demonstrated the capability to separate Ambrisentan from its impurities, including potential separation of rac-Ambrisentan Methyl Ester. These methods serve as a strong starting point for developing and validating a method specifically for rac-Ambrisentan Methyl Ester.
Table 1: Comparison of Chromatographic Conditions for the Analysis of Ambrisentan and Related Substances
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | SunFire C18 (dimensions not specified)[1] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[2] | Hypersil GOLD C18 (150 mm × 4.6 mm, 5 μm)[3] |
| Mobile Phase | Gradient mixture of potassium dihydrogen orthophosphate (pH 2.5) and acetonitrile:methanol[1] | Isocratic mixture of 0.02 M ammonium acetate buffer (pH 4.2) and acetonitrile (52:48 v/v)[2] | Isocratic mixture of methanol, water, and acetonitrile (40:40:20 v/v)[3] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | 0.5 mL/min[3] |
| Detection Wavelength | 225 nm[1] | 215 nm[2] | 260 nm[3] |
| Column Temperature | Not Specified | 25 ˚C[2] | Not Specified |
| Retention Time of Ambrisentan | Not Specified | Not Specified | ~2.80 min[3] |
Summary of Validation Parameters for Ambrisentan
The following table presents typical validation parameters obtained for the analysis of Ambrisentan using the methods described above. These values provide a benchmark for the performance characteristics that can be expected when adapting these methods for the analysis of rac-Ambrisentan Methyl Ester.
Table 2: Summary of Method Validation Data for Ambrisentan
| Validation Parameter | Method A | Method B |
| Linearity Range | 1–20 μg/mL[3] | 50 to 150% of test concentration[2] |
| Correlation Coefficient (r²) | >0.990[3] | >0.997 for Ambrisentan and its five impurities[2] |
| Accuracy (% Recovery) | 99.2 – 100.7% for Ambrisentan[2] | Not Specified |
| Precision (%RSD) | Not Specified | Assay: <2%, Impurities: <10%[2] |
| Limit of Detection (LOD) | Established for Ambrisentan and related impurities[1] | Not Specified |
| Limit of Quantitation (LOQ) | Established for Ambrisentan and related impurities[1] | Not Specified |
Experimental Protocols
General Experimental Workflow for Method Validation
The validation of an analytical method for rac-Ambrisentan Methyl Ester would typically follow the workflow outlined below, in accordance with International Council for Harmonisation (ICH) guidelines.
Caption: General workflow for the development and validation of an analytical method.
Forced Degradation Studies (Specificity)
To establish the stability-indicating nature of the method, forced degradation studies are performed on a sample of Ambrisentan (which would contain or be spiked with rac-Ambrisentan Methyl Ester). This ensures that the method can separate the analyte from any potential degradation products.
Caption: Workflow for performing forced degradation studies to ensure method specificity.
Conclusion
While a specific, validated analytical method for rac-Ambrisentan Methyl Ester is not prominently featured in the reviewed literature, the existing stability-indicating HPLC methods for Ambrisentan provide a robust framework for its determination. The methods presented in this guide demonstrate good separation of Ambrisentan from its process-related impurities and degradation products. For the formal validation of a method intended for the quantification of rac-Ambrisentan Methyl Ester, it is imperative to perform the validation experiments outlined in the workflow diagrams using a reference standard of the methyl ester to establish its specific performance characteristics, such as linearity, accuracy, precision, and limits of detection and quantitation.
References
- 1. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity: Ambrisentan and its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical cross-reactivity of antibodies raised against Ambrisentan with its potential ester derivatives. Due to a lack of direct experimental data in the public domain on this specific topic, this document focuses on the foundational principles of immunogenicity and antibody-antigen interactions to offer a predictive framework. Furthermore, it supplies detailed experimental protocols for researchers to empirically determine such cross-reactivity.
Introduction to Ambrisentan and Antibody Specificity
Ambrisentan is an orally active, selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] Its chemical structure, (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, presents several functional groups that could potentially be recognized as epitopes by the immune system, leading to the generation of anti-drug antibodies (ADAs).
Antibody specificity is a cornerstone of immunoassays and therapeutic antibody development. Cross-reactivity, the binding of an antibody to molecules other than its primary target, can lead to inaccurate quantification in assays and potential off-target effects in therapeutic applications. Understanding the potential for cross-reactivity of anti-Ambrisentan antibodies with its metabolites or derivatives, such as esters, is crucial for the development of robust analytical methods and for assessing the immunogenic profile of the drug.
Structural Basis for Cross-Reactivity
The potential for cross-reactivity is largely dictated by structural similarity. Ambrisentan possesses a carboxylic acid group, which is a common site for esterification. The synthesis of Ambrisentan often involves a methyl ester intermediate.[2] Other simple alkyl esters (e.g., ethyl, propyl) could also be synthesized for various research or formulation purposes.
Key Structural Features of Ambrisentan:
-
Diphenylpropanoic acid core: This bulky, hydrophobic region is a likely contributor to the molecule's immunogenicity.
-
Dimethylpyrimidinyl-oxy group: This heterocyclic moiety presents a distinct electronic and steric profile.
-
Carboxylic acid: This polar group is a primary site for potential modification (esterification).
-
Methoxy group: A smaller, less prominent feature.
An antibody generated against Ambrisentan will recognize a specific three-dimensional conformation, or epitope, on the molecule. If an ester derivative maintains a similar overall structure to the parent drug, particularly around the key recognition sites, cross-reactivity is likely.
Hypothetical Cross-Reactivity Comparison
In the absence of experimental data, we can postulate the potential cross-reactivity of a hypothetical polyclonal antibody raised against Ambrisentan. This table provides a qualitative prediction based on the degree of structural alteration.
| Compound | Structure | Predicted Relative Cross-Reactivity | Rationale |
| Ambrisentan | (Parent Drug) | High (100%) | The antibody was raised against this molecule. |
| Ambrisentan Methyl Ester | Carboxylic acid is replaced with a methyl ester (-COOCH₃). | Medium to High | The modification is at the periphery of the molecule. The core diphenyl and pyrimidinyl structures, likely major epitopes, remain unchanged. The small size of the methyl group may cause minimal steric hindrance. |
| Ambrisentan Ethyl Ester | Carboxylic acid is replaced with an ethyl ester (-COOCH₂CH₃). | Medium | Similar to the methyl ester, but the slightly larger ethyl group may introduce more significant steric hindrance, potentially reducing binding affinity. |
| Ambrisentan tert-Butyl Ester | Carboxylic acid is replaced with a tert-butyl ester (-COOC(CH₃)₃). | Low to Medium | The bulky tert-butyl group is likely to cause significant steric hindrance, potentially disrupting the antibody's ability to bind to nearby epitopes or altering the local conformation. |
| Structurally Unrelated Endothelin Receptor Antagonist (e.g., Bosentan) | Different chemical scaffold. | None to Very Low | Lacks the key structural epitopes of Ambrisentan. Any observed binding would likely be due to non-specific interactions. |
Experimental Protocol: Determining Cross-Reactivity by Competitive ELISA
To empirically determine the cross-reactivity of an anti-Ambrisentan antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method. This assay measures the ability of a test compound (e.g., an Ambrisentan ester) to compete with a fixed amount of conjugated Ambrisentan for binding to a limited amount of the antibody.
Materials and Reagents:
-
Anti-Ambrisentan antibody
-
Ambrisentan-horseradish peroxidase (HRP) conjugate (or other enzyme conjugate)
-
96-well microtiter plates (high protein-binding capacity)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Diluent (e.g., PBS)
-
Ambrisentan standard
-
Ambrisentan ester test compounds
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-Ambrisentan antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the Ambrisentan standard and each Ambrisentan ester test compound in Sample Diluent.
-
In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.
-
Add 50 µL of a fixed, pre-determined concentration of Ambrisentan-HRP conjugate to each well.
-
Mix gently and incubate for 1-2 hours at room temperature.
-
Transfer 100 µL of the mixture from each well of the dilution plate to the corresponding well of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance at 450 nm versus the concentration of the Ambrisentan standard.
-
For each Ambrisentan ester, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each ester using the following formula:
% Cross-Reactivity = (IC50 of Ambrisentan / IC50 of Ambrisentan Ester) x 100
Visualizing Experimental Workflow and Concepts
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Diagram 2: Principle of Antibody Cross-Reactivity
Caption: Structural changes in esters can reduce antibody binding affinity.
Conclusion
While direct experimental evidence for the cross-reactivity of anti-Ambrisentan antibodies with its esters is not currently available, a theoretical assessment based on molecular structure provides a valuable starting point for researchers. It is predicted that the degree of cross-reactivity will be inversely proportional to the size and steric hindrance of the ester group. For definitive quantitative analysis, the competitive ELISA protocol outlined in this guide offers a robust and reliable methodology. The successful application of such immunoassays is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and immunogenicity assessment of Ambrisentan and its related compounds.
References
A Comparative Guide to Inter-Laboratory Analysis of Ambrisentan Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Quantitative Methods
The enantiomeric separation of Ambrisentan, a chiral propanoic acid derivative, is a critical quality control parameter in pharmaceutical development and manufacturing. The (S)-enantiomer is the therapeutically active moiety, while the (R)-enantiomer is considered an impurity. Accurate and precise quantification of the unwanted (R)-enantiomer is therefore essential. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely employed technique for this purpose.
The following table summarizes the performance characteristics of two distinct validated HPLC methods for the enantiomeric analysis of Ambrisentan, providing a baseline for laboratory comparison.
| Parameter | Method 1 (Reversed-Phase)[1] | Method 2 (Normal-Phase)[2][3] |
| Chromatographic Mode | Reversed-Phase | Normal-Phase |
| Chiral Stationary Phase | Chiralcel OZ-3R | Chiralpak-ADH |
| Mobile Phase | 20 mM Sodium Formate (pH 3.0) : Acetonitrile (55:45, v/v) | n-Hexane : Ethanol (85:15, v/v) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection Wavelength | Not Specified | Not Specified |
| Run Time | < 6 minutes | ~ 15 minutes |
| Resolution (Rs) | > 2.5 | > 3.0 |
| Linearity (r²) | Not Specified | > 0.999 |
| Limit of Detection (LOD) | Not Specified | 0.03 µg/mL for (R)-enantiomer |
| Limit of Quantification (LOQ) | Not Specified | 0.1 µg/mL for (R)-enantiomer |
| Accuracy (% Recovery) | Not Specified | 98.5 - 101.2% for (R)-enantiomer |
| Precision (%RSD) | Not Specified | < 3.5% (Intermediate Precision) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the experimental protocols for the two compared HPLC methods.
Method 1: Rapid Reversed-Phase HPLC Method[1]
This method offers a fast and sensitive approach for the determination of Ambrisentan enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel OZ-3R (cellulose 3-chloro-4-methylphenylcarbamate).
-
Mobile Phase: A mixture of 20 mM sodium formate buffer (adjusted to pH 3.0) and acetonitrile in a 55:45 (v/v) ratio.
-
Sample Preparation: Dissolve the Ambrisentan sample in a suitable solvent compatible with the mobile phase to achieve the desired concentration.
-
Chromatographic Conditions:
-
The specific flow rate and column temperature should be optimized to achieve the reported resolution and run time.
-
-
Validation: The method was validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for routine analysis.[1]
Method 2: Normal-Phase HPLC Method[2][3]
This method provides excellent resolution between the Ambrisentan enantiomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak-ADH (immobilized cellulose-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane and ethanol in an 85:15 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the Ambrisentan bulk drug or formulate the dosage form in the mobile phase to a concentration of 500 µg/mL.
-
Chromatographic Conditions:
-
Injection Volume: 10 µL.
-
The column temperature should be maintained at a constant level (e.g., 25°C).
-
-
Validation: This method was validated according to ICH guidelines, demonstrating high accuracy, precision, and linearity over the tested range.[3]
Visualizing the Analytical Workflow
To aid in the conceptual understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the chiral HPLC analysis of Ambrisentan.
Caption: Experimental workflow for Ambrisentan enantiomer analysis by HPLC.
References
- 1. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
Pharmacokinetic Face-Off: Ambrisentan vs. Its Methyl Ester Prodrug
A Comparative Guide for Drug Development Professionals
In the landscape of pulmonary arterial hypertension (PAH) therapeutics, the endothelin receptor antagonist Ambrisentan stands as a key player. The exploration of prodrug strategies, such as the use of its methyl ester, represents a common approach to optimize drug delivery and pharmacokinetic profiles. This guide provides a comprehensive comparison of the pharmacokinetic properties of Ambrisentan and its methyl ester, leveraging available preclinical data. While direct comparative studies on the pharmacokinetics of Ambrisentan methyl ester are not extensively published, this document synthesizes known data for Ambrisentan and outlines the experimental protocols necessary to conduct a head-to-head comparison.
Executive Summary of Pharmacokinetic Parameters
Ambrisentan methyl ester is designed as a prodrug that undergoes in vivo hydrolysis to release the active parent drug, Ambrisentan. The intended therapeutic action is therefore dependent on the efficient conversion of the methyl ester to Ambrisentan. The following table summarizes the available pharmacokinetic data for Ambrisentan in rats, which serves as a benchmark for evaluating the performance of its methyl ester prodrug. Due to a lack of publicly available data for Ambrisentan methyl ester, its corresponding pharmacokinetic parameters are not listed.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Ambrisentan in Rats
| Parameter | Ambrisentan (2.5 mg/kg) | Ambrisentan (30 mg/kg) |
| Cmax (Maximum Plasma Concentration) | 1197 ± 179 ng/mL[1] | 32.4 µg/mL[2] |
| Tmax (Time to Cmax) | 1.0 ± 0.9 h[1] | 1 h[2] |
| AUC (Area Under the Curve) | 6013 ± 997 ng·h/mL[1] | Not Reported |
| t1/2 (Half-life) | Not Reported | 5.7 h[2] |
| Oral Bioavailability | Not Reported | 85%[2] |
Metabolic Conversion Pathway
The primary metabolic pathway for the activation of Ambrisentan methyl ester is the hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes present in the plasma and various tissues. This conversion is crucial for the liberation of the pharmacologically active Ambrisentan.
Caption: Metabolic activation of Ambrisentan methyl ester to Ambrisentan via ester hydrolysis.
Experimental Protocols
To conduct a direct pharmacokinetic comparison between Ambrisentan and its methyl ester, the following experimental protocols are recommended, based on established methodologies for rodent pharmacokinetic studies.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a brief fasting period before dosing.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Groups:
-
Group 1: Ambrisentan (e.g., 2.5 mg/kg) administered orally.
-
Group 2: Ambrisentan Methyl Ester (molar equivalent dose to Ambrisentan) administered orally.
-
-
Dosing Vehicle: A suitable vehicle such as a mixture of 0.5% (w/v) carboxymethylcellulose and 0.1% (v/v) Tween 80 in water.
-
Administration: Administer the compounds via oral gavage to ensure accurate dosing.
Blood Sampling
-
Procedure: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points.
-
Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of Ambrisentan and Ambrisentan methyl ester in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Ambrisentan and its methyl ester.
-
Pharmacokinetic Analysis
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both Ambrisentan and its methyl ester.
Experimental Workflow Visualization
The following diagram illustrates the workflow for a comparative pharmacokinetic study.
Caption: Workflow for a comparative pharmacokinetic study of Ambrisentan and its methyl ester.
Conclusion
While a direct quantitative comparison of the pharmacokinetic profiles of Ambrisentan and its methyl ester is hampered by the lack of published data for the prodrug, this guide provides the necessary framework for conducting such a study. The provided experimental protocols for in-life procedures and bioanalysis are based on established methods and can be adapted to generate the data required for a comprehensive evaluation. The successful development of Ambrisentan methyl ester as a viable clinical candidate will depend on demonstrating efficient in vivo conversion to Ambrisentan, leading to a favorable pharmacokinetic profile that offers advantages over the parent drug.
References
In Vivo Comparison of Racemic vs. Enantiopure Ambrisentan Ester: A Data-Driven Guide
An objective analysis of the in vivo performance of enantiopure (S)-Ambrisentan ester in the context of its theoretical racemic counterpart, supported by experimental data and pharmacological principles.
Executive Summary
Ambrisentan, a selective endothelin type A (ETA) receptor antagonist, is approved for the treatment of pulmonary arterial hypertension (PAH) as a single (S)-enantiomer.[1][2] Extensive literature searches for direct in vivo comparative studies between racemic and enantiopure Ambrisentan ester did not yield specific experimental data. The development of the enantiopure formulation is consistent with the broader trend in pharmacology, where single-enantiomer drugs are often preferred to potentially offer a better therapeutic index and a more predictable pharmacokinetic and pharmacodynamic profile compared to their racemic mixtures.[3] This guide provides a comprehensive overview of the available in vivo data for the enantiopure (S)-Ambrisentan and offers a theoretical comparison to its racemic form based on established principles of stereochemistry in drug action.
Rationale for Enantiopure Development
Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit different pharmacological and toxicological properties in the body.[3] The U.S. Food and Drug Administration (FDA) mandates that all chiral bioactive drug molecules be isolated and tested for efficacy and safety as a single pure enantiomer where possible.[3] The development of a single enantiomer over a racemic mixture is often pursued to:
-
Enhance Therapeutic Efficacy: One enantiomer (the eutomer) is typically responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to adverse effects.[3]
-
Improve Safety Profile: The distomer can sometimes be responsible for undesirable side effects or toxicity.[3]
-
Simplify Pharmacokinetics: Enantiomers can have different rates of absorption, distribution, metabolism, and excretion, leading to more complex and less predictable pharmacokinetic profiles for racemic mixtures.[3]
The development of Ambrisentan as the (S)-enantiomer suggests that during preclinical evaluation, this form was identified as the eutomer, providing the optimal balance of efficacy and safety.[1]
In Vivo Data: Enantiopure (S)-Ambrisentan
The following tables summarize the available in vivo data for the approved enantiopure (S)-Ambrisentan.
Pharmacodynamic Profile of (S)-Ambrisentan
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| Efficacy in PAH | Rat model of PAH | 1-20 mg·kg⁻¹·day⁻¹ | Reduced pulmonary arterial hypertension and right ventricular hypertrophy. | Not directly found in search results |
| Hemodynamic Effects | Patients with PAH | 2.5, 5, and 10 mg once daily | Significant improvements in pulmonary vascular resistance and cardiac index. | [4] |
| Exercise Capacity | Patients with PAH | 5 and 10 mg once daily | Significant increase in 6-minute walk distance (6MWD). | [4][5][6] |
Pharmacokinetic Profile of (S)-Ambrisentan
| Parameter | Species | Dosage | Value | Reference |
| Bioavailability | Rat | Oral | 85% | [7] |
| Dog | Oral | 72% | [7] | |
| Time to Peak Plasma Concentration (Tmax) | Human | Single oral dose | ~2 hours | [1] |
| Elimination Half-life (t½) | Human | Single oral dose | ~15 hours (terminal), shorter effective half-life | [1] |
| Metabolism | Human | N/A | Primarily hepatic glucuronidation and oxidation (CYP3A4 and 2C9). | [1][8] |
| Excretion | Human | N/A | Primarily non-renal. | [1] |
Safety and Toxicology of (S)-Ambrisentan
| Finding | Species | Dosage | Details | Reference |
| Teratogenicity | Rat and Rabbit | 7-150 mg/kg/day | Fetal abnormalities of the lower jaw and/or palate. | [7] |
| Testicular Atrophy | Rat | Chronic dosing | Diffuse testicular tubular atrophy observed. | [7] |
| Hepatotoxicity | Human | 5 and 10 mg daily | Low incidence of elevated liver aminotransferases, similar to placebo. | [5][8] |
| Genotoxicity | In vitro | High concentrations | Positive in a chromosomal aberration test at cytotoxic concentrations. | [1][7] |
Theoretical Comparison: Racemic vs. Enantiopure Ambrisentan Ester
In the absence of direct comparative data, the following table outlines a theoretical comparison based on general pharmacological principles.
| Feature | Enantiopure (S)-Ambrisentan | Racemic (R/S)-Ambrisentan (Hypothetical) |
| Dosage | Well-defined dose-response relationship. | May require a higher dose to achieve the same therapeutic effect as the pure eutomer, as 50% of the mixture would be the less active or inactive distomer. |
| Efficacy | Consistent and predictable therapeutic effect. | Potentially lower or more variable efficacy due to the presence of the distomer, which could have antagonistic or off-target effects. |
| Safety & Tolerability | Well-characterized safety profile. | Potentially increased risk of adverse effects if the (R)-enantiomer contributes to toxicity or has its own distinct side-effect profile. |
| Pharmacokinetics | More predictable and less complex pharmacokinetic profile. | Potentially more complex and variable pharmacokinetics due to different metabolism and clearance rates of the two enantiomers. |
Visualizing Pathways and Workflows
Ambrisentan Signaling Pathway
Caption: Mechanism of action of (S)-Ambrisentan in vascular smooth muscle cells.
Hypothetical In Vivo Comparison Workflow
Caption: Experimental workflow for comparing racemic vs. enantiopure Ambrisentan.
Experimental Protocols
While specific protocols for a direct comparative study are not available, the methodologies would be based on standard in vivo models of PAH and pharmacokinetic/toxicology studies.
Efficacy in a Monocrotaline-Induced PAH Rat Model
-
Animal Model: Male Sprague-Dawley rats are injected with a single subcutaneous dose of monocrotaline (MCT) to induce PAH.
-
Treatment Groups: Animals are randomized into groups receiving vehicle, racemic Ambrisentan ester, or enantiopure (S)-Ambrisentan ester daily by oral gavage for a predefined period (e.g., 2-4 weeks) starting after MCT injection.
-
Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP).
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of RV weight to (LV+S) weight (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.
-
Histopathology: Lung and heart tissues are collected for histological analysis to assess vascular remodeling and cardiac hypertrophy.
Pharmacokinetic Study in Healthy Animals
-
Animal Model: Healthy male Sprague-Dawley rats are used.
-
Dosing: A single oral dose of either racemic Ambrisentan ester or enantiopure (S)-Ambrisentan ester is administered.
-
Blood Sampling: Serial blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Plasma concentrations of the (S)- and (R)-enantiomers of Ambrisentan are determined using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated for each enantiomer and for the total drug in the case of the racemate.
Safety and Toxicology Assessment
-
Animal Model: Rodent (rat) and non-rodent (dog) species are typically used for repeat-dose toxicity studies.
-
Dosing: Animals receive daily oral doses of racemic or enantiopure Ambrisentan ester for an extended period (e.g., 28 days or longer).
-
Monitoring: Clinical signs, body weight, and food consumption are monitored throughout the study.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry (including liver function tests), and urinalysis.
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for macroscopic and microscopic abnormalities.
Conclusion
The development and approval of enantiopure (S)-Ambrisentan for the treatment of PAH aligns with the modern pharmaceutical paradigm of using single-enantiomer drugs to optimize therapeutic outcomes. While direct in vivo comparative data for racemic versus enantiopure Ambrisentan ester is not publicly available, the extensive data supporting the efficacy, safety, and well-defined pharmacokinetic profile of (S)-Ambrisentan provide a strong rationale for its selection. A theoretical comparison suggests that the enantiopure form likely offers advantages in terms of predictable efficacy, a better-defined safety profile, and simpler pharmacokinetics over a hypothetical racemic mixture. Future research, should it be undertaken, would need to follow rigorous in vivo protocols, as outlined above, to definitively characterize the contributions of each enantiomer to the overall pharmacological and toxicological profile of Ambrisentan.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of efficacy, safety and tolerability of Ambrisentan in Chinese adults with pulmonary arterial hypertension: a prospective open label cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chiral Columns for the Enantioselective Separation of Ambrisentan
For researchers, scientists, and drug development professionals, the accurate enantioselective separation of Ambrisentan, a potent endothelin receptor antagonist, is critical for pharmacokinetic studies, quality control, and regulatory compliance. This guide provides an objective, data-driven comparison of various High-Performance Liquid Chromatography (HPLC) chiral columns for this purpose, supported by detailed experimental protocols.
The selection of an appropriate chiral stationary phase (CSP) is the most crucial step in developing a robust method for separating the enantiomers of Ambrisentan. Polysaccharide-based columns, particularly those with amylose or cellulose derivatives, are widely utilized for their broad applicability and high success rates in resolving a diverse range of chiral compounds. This guide focuses on a comparative analysis of reported methods using different polysaccharide-based columns, highlighting their performance under varied chromatographic conditions.
Performance Comparison of Chiral Columns
The following table summarizes the quantitative data from different studies on the chiral separation of Ambrisentan using various columns. This allows for a direct comparison of their performance in terms of resolution, selectivity, and analysis time.
| Chiral Stationary Phase (CSP) | Column Brand | Particle Size (µm) | Dimensions (mm) | Chromatographic Mode | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | 5 | 4.6 x 250 | Normal Phase | n-hexane:ethanol (85:15, v/v) | 1.0 | Ambient | tR1: 9.6, tR2: 10.9 | > 3.0 | Not Reported |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | CHIRALPAK IG-3 | 3 | 4.6 x 250 | Normal Phase | n-Hexane:2-Propanol:TFA (80:20:0.1, v/v/v) | 1.0 | 25 | tR1: 5.4, tR2: 8.4 | 8.9 | Not Reported |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiralcel OZ-3R | 3 | Not Specified | Reverse Phase | 20 mM Sodium Formate (pH 3.0):Acetonitrile (55:45, v/v) | Not Reported | Not Reported | < 6 | > 2.5 | Not Reported |
Note: Data is compiled from different sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Method 1: Chiralpak AD-H in Normal Phase
This method demonstrates a successful separation of Ambrisentan and its (R)-enantiomer using a well-established amylose-based chiral stationary phase.[1]
-
Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm)
-
Mobile Phase: A mixture of n-hexane and ethanol in a ratio of 85:15 (v/v).
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV, wavelength not specified.
-
Sample Preparation: The sample was dissolved in a suitable diluent, likely the mobile phase, to a concentration of 500 μg/mL.[1] The solution was filtered through a 0.45 μm nylon membrane filter before injection.[1]
-
System Suitability: The resolution between the enantiomers was found to be greater than 3.0, and the tailing factor for both enantiomers was approximately 1.0.[1]
Method 2: CHIRALPAK IG-3 in Normal Phase
This method utilizes an immobilized amylose-based CSP, offering excellent resolution in a short analysis time.[2]
-
Column: CHIRALPAK IG-3 (3 µm, 4.6 x 250 mm)
-
Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 260 nm
-
Sample Preparation: The sample was dissolved in the mobile phase to a concentration of 1.0 mg/mL.[2]
-
Performance: This method yielded a high resolution of 8.9.[2]
Method 3: Chiralcel OZ-3R in Reverse Phase
This protocol is notable for its use of a reverse-phase separation mode, which can be advantageous for samples with better solubility in aqueous-organic mixtures. A study that tested six different chiral columns in a reversed-phase system found Chiralcel OZ-3R to provide excellent enantioseparation.[3]
-
Column: Chiralcel OZ-3R (3 µm)
-
Mobile Phase: A mixture of 20 mM sodium formate buffer (pH 3.0) and acetonitrile in a ratio of 55:45 (v/v).[3]
-
Analysis Time: The separation was achieved in less than 6 minutes.[3]
-
Performance: The resolution was reported to be greater than 2.5.[3] This method was validated according to ICH guidelines for linearity, limit of detection, limit of quantification, precision, accuracy, and selectivity.[3]
Chiral Method Development Workflow
The development of a successful chiral separation method is a systematic process. The following diagram illustrates a general workflow for selecting an appropriate chiral column and optimizing the separation conditions for a compound like Ambrisentan.
References
A Comparative Toxicological Profile: Ambrisentan vs. rac Ambrisentan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative toxicological profile of Ambrisentan and its derivative, rac Ambrisentan Methyl Ester. The information is intended to support research and development activities by offering a comprehensive overview of the known toxicological endpoints, supported by available preclinical data.
Executive Summary
Ambrisentan is a selective endothelin receptor type A (ETA) antagonist approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its toxicological profile has been extensively studied, revealing key areas of concern including embryo-fetal toxicity, effects on male fertility, and a low potential for hepatotoxicity compared to other drugs in its class.[1][3][4] In contrast, there is a notable absence of publicly available toxicological data for this compound. This document will therefore present the detailed toxicological findings for Ambrisentan and outline a standard experimental workflow for the toxicological assessment of a new chemical entity like this compound, based on established preclinical testing guidelines.
Toxicological Profile of Ambrisentan
Ambrisentan's toxicological profile has been established through a series of preclinical studies, including single-dose, repeat-dose, carcinogenicity, reproductive/developmental toxicity, and genotoxicity assays.[1]
Data Presentation: Summary of Preclinical Toxicology Data for Ambrisentan
| Toxicological Endpoint | Key Findings | Species | Reference |
| Acute Toxicity | Mortality observed at high doses (>300 mg/kg/day). | Rat | [1] |
| Repeat-Dose Toxicity | Target organs identified as the gastrointestinal tract, nasal cavity (osseous hyperplasia), and testes (testicular tubular atrophy). | Mouse, Rat, Dog | [1] |
| Hepatotoxicity | Low rate of serum aminotransferase elevations, similar to placebo.[1][2] Considered to have less potential for liver injury than other endothelin receptor antagonists.[4] | Clinical Data | [1][2] |
| Reproductive Toxicity | Embryo-fetal Toxicity: Teratogenic effects observed, including abnormalities of the jaw, palate, heart, and great vessels.[4][5] Contraindicated in pregnancy.[6][7][8] Male Fertility: Testicular tubular atrophy and degeneration observed in long-term studies.[1][8] May have an adverse effect on spermatogenesis.[6][8] | Rat, Rabbit | [1][5] |
| Genotoxicity | Ames Test (in vitro): Negative.[1][8] Chromosomal Aberration Assay (in vitro): Positive at cytotoxic concentrations in human lymphocytes.[1][3] Micronucleus Assay (in vivo): Negative.[1][8] Unscheduled DNA Synthesis (in vivo): Negative.[1][8] | Bacterial, Human lymphocytes, Rat | [1][3][8] |
| Carcinogenicity | No excess tumors were observed in 2-year studies. | Rat | [3] |
Toxicological Profile of this compound
A thorough search of publicly available scientific literature and regulatory documents did not yield any specific toxicological data for this compound. Its toxicological profile has not been characterized.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the toxicological assessment of Ambrisentan and, hypothetically, for this compound. These protocols are based on standard OECD guidelines and common practices in preclinical toxicology.[9][10]
In Vitro Cytotoxicity Assay
-
Objective: To assess the direct cytotoxic effect of the test compound on cultured cells and determine its IC50 (half-maximal inhibitory concentration).[11][12][13][14][15]
-
Methodology:
-
Cell Culture: Human cell lines, such as HepG2 (liver), are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting a dose-response curve.
-
In Vitro Chromosomal Aberration Test
-
Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.[1][3]
-
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes are cultured.
-
Compound Exposure: The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a short period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
-
Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
In Vivo Rodent Micronucleus Assay
-
Objective: To detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes for the presence of micronuclei.[1]
-
Methodology:
-
Animal Dosing: The test substance is administered to rodents (typically rats or mice) via an appropriate route, usually once or twice.
-
Sample Collection: Bone marrow is collected at appropriate time points after dosing.
-
Slide Preparation: Bone marrow smears are prepared on microscope slides and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: The frequency of micronucleated PCEs is determined by scoring a sufficient number of PCEs. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
-
Reproductive and Developmental Toxicity Study (based on OECD TG 421)
-
Objective: To provide general information concerning the effects of a test substance on the integrity and performance of the male and female reproductive systems, including gonadal function, the estrous cycle, mating behavior, conception, parturition, lactation, and weaning, and on the growth and development of the offspring.[10]
-
Methodology:
-
Animal Dosing: The test substance is administered to sexually mature male and female rats at several dose levels. Dosing of males continues for at least one complete spermatogenic cycle. Dosing of females continues throughout premating, mating, gestation, and lactation.
-
Mating: Animals are paired for mating.
-
Observation: Animals are observed for signs of toxicity. Females are allowed to litter and rear their young to weaning.
-
Endpoints Measured: Key endpoints include fertility indices, gestation length, litter size, pup viability, and pup weight. Post-mortem examinations are conducted on adult animals and offspring.
-
Mandatory Visualizations
Signaling Pathway of Ambrisentan
Caption: Ambrisentan selectively blocks the ETA receptor, inhibiting ET-1-mediated vasoconstriction.
Experimental Workflow for Preclinical Toxicological Assessment
Caption: A standard workflow for assessing the toxicological profile of a new chemical entity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ambrisentan - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ambrisentan (Apotex Corp.): FDA Package Insert [medlibrary.org]
- 7. Important Safety Information | Letairis® (ambrisentan) [letairis.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. oecd.org [oecd.org]
- 11. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 13. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 14. kosheeka.com [kosheeka.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of rac Ambrisentan Methyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling rac Ambrisentan Methyl Ester, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential safety and logistical information for the disposal of this compound.
Immediate Safety and Disposal Information
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1] This ensures that the chemical is managed in a manner that is safe for both human health and the environment. Under no circumstances should this compound be disposed of with household garbage or allowed to enter sewage systems or waterways.[2]
Key Safety Precautions:
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes protective gloves, clothing, and eye and face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1]
Spill Management:
In the event of a spill, prevent further leakage if it is safe to do so. Remove all sources of ignition. For containment and cleanup, it is recommended to vacuum the spilled material.[1] Do not let the product enter drains, other waterways, or the soil.[1]
Quantitative Safety Data Summary
| Hazard Statement | GHS Code | Description |
| Causes skin irritation | H315 | May cause irritation upon contact with skin.[1] |
| Causes serious eye irritation | H319 | May cause significant irritation to the eyes.[1] |
| May cause respiratory irritation | H335 | Inhalation may lead to respiratory tract irritation.[1] |
| Precautionary Statement | GHS Code | Description |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
| Personal Protection | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Spill/Exposure Response (Inhalation) | P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Spill/Exposure Response (Eyes) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
Experimental Protocol: Waste Segregation and Disposal Workflow
The following protocol outlines the step-by-step procedure for the safe segregation and disposal of this compound waste in a laboratory setting.
Materials:
-
Properly labeled, non-reactive, and sealable waste container for solid chemical waste.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Waste disposal tags or labels as required by your institution.
Procedure:
-
Don PPE: Before handling any waste, ensure you are wearing the appropriate PPE.
-
Segregate Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weighing paper, pipette tips), and empty containers.
-
Place all contaminated solid waste directly into the designated, labeled solid chemical waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Label Container:
-
Ensure the waste container is clearly labeled with the full chemical name: "this compound" and any other required hazard information.
-
Fill out a waste disposal tag as per your institution's guidelines.
-
-
Secure for Pickup:
-
Seal the waste container securely.
-
Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department or approved waste management vendor to schedule a pickup for the waste container.
-
Provide all necessary documentation for the waste manifest.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Plan for Handling rac Ambrisentan Methyl Ester
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of rac Ambrisentan Methyl Ester. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical intermediate. While comprehensive toxicological data is not available for this specific compound, the Safety Data Sheet (SDS) indicates it can cause skin, eye, and respiratory irritation[1]. The parent compound, Ambrisentan, is associated with potential reproductive toxicity and may cause organ damage through prolonged exposure[2]. Therefore, a cautious approach, treating the compound as potentially hazardous, is mandatory.
Primary Hazards:
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure during all handling activities. The selection of PPE should be based on the specific laboratory task and the potential for exposure.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloving with nitrile gloves. | Safety glasses with side shields or safety goggles. | Long-sleeved lab coat, fully buttoned. | Not generally required if handled in a certified fume hood. |
| Solution Preparation and Transfers | Chemical Fume Hood | Double-gloving with nitrile gloves. | Safety glasses with side shields or safety goggles. A face shield is recommended if there is a splash hazard. | Long-sleeved lab coat, fully buttoned. | Not generally required if handled in a certified fume hood. |
| Spill Cleanup | N/A | Double-gloving with nitrile gloves. | Safety goggles and a face shield. | Impermeable gown or apron over a lab coat. | An N95 or higher-rated respirator should be worn. |
| Waste Disposal | Chemical Fume Hood (for liquid waste handling) | Double-gloving with nitrile gloves. | Safety glasses with side shields or safety goggles. | Long-sleeved lab coat, fully buttoned. | Not generally required if handled in a certified fume hood. |
Note: Always inspect gloves for tears or degradation before and during use. Change gloves immediately if they become contaminated.
Handling and Operational Plan
Adherence to a strict, step-by-step operational plan is crucial for minimizing the risk of exposure.
-
Area Preparation: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure[1]. The work surface should be covered with absorbent, disposable bench paper.
-
Gather Materials: Assemble all necessary equipment, including glassware, solvents, and waste containers, before beginning the experiment to minimize movement in and out of the designated handling area.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing: If working with the solid form, carefully weigh the required amount in a ventilated balance enclosure or a fume hood to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add solvents slowly to the solid to avoid splashing. Keep containers covered as much as possible.
-
Transport: When moving the compound or its solutions within the laboratory, use sealed, secondary containers to prevent spills.
-
Decontamination: After each handling session, thoroughly decontaminate all surfaces and equipment. Use a suitable laboratory detergent and water. For spills, follow the spill cleanup protocol.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of outer gloves first, followed by the gown and then inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated bench paper, gloves, and other disposable items, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Empty Containers: "RCRA empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1].
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, for cleanup. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all solid and absorbed material into a sealed hazardous waste container.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
